molecular formula C20H26N2O2 B10826560 Epsiprantel CAS No. 98123-66-1

Epsiprantel

Cat. No.: B10826560
CAS No.: 98123-66-1
M. Wt: 326.4 g/mol
InChI Key: LGUDKOQUWIHXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsiprantel is an anthelmintic compound used in veterinary medicine for the treatment of cestode (tapeworm) infections in dogs and cats . Its main application in research is as a reference compound in parasitology studies, particularly for investigating treatments for flatworm infections. The mechanism of action of this compound involves damaging the cellular membrane integrity of the parasite. This action leads to calcium release from intracellular stores within the helminth, resulting in muscular paralysis and contractions. The drug also disrupts the parasite's surface membrane, exposing antigens to the host's immune system . This compound is a close analog of the widely used anthelmintic Praziquantel and shares a similar mechanism. Recent studies have identified a transient receptor potential melastatin (TRP) channel as a molecular target for this drug class. This compound activates this channel, designated TRPMPZQ, causing calcium entry and paralysis in sensitive parasites . This makes it a valuable tool for probing the function of these ion channels in helminths. Research into this compound is significant for understanding anthelmintic efficacy and the development of drug resistance. Cases of clinical resistance to Praziquantel in the zoonotic cestode Dipylidium caninum have also shown cross-resistance to this compound, highlighting its role in resistance studies . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUDKOQUWIHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057858
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98123-83-2, 98123-66-1, 98123-67-2
Record name Epsiprantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98123-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epsiprantel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPSIPRANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Epsiprantel, a potent anthelmintic agent. The document outlines the core chemical reactions, intermediates, and experimental protocols essential for its laboratory-scale preparation. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.

Core Synthesis Pathway

The synthesis of this compound, chemically known as (±)-2-(Cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one, is achieved through a multi-step process. The pathway focuses on the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by acylation.

The key steps involve:

  • Formation of the Benzazepine Ring: This foundational step establishes the seven-membered ring that is central to the this compound molecule.

  • Annulation of the Pyrazinone Ring: A subsequent cyclization reaction builds the pyrazinone ring onto the benzazepine core, forming the key tricyclic intermediate.

  • Acylation: The final step involves the attachment of the cyclohexylcarbonyl group to the pyrazinone nitrogen, yielding the active pharmaceutical ingredient, this compound.

Quantitative Data Summary

StepReactantsProductYield (%)Melting Point (°C)
11,2,3,4-Tetrahydro-2-benzazepine, Ethyl 2-aminoacetate dihydrochlorideN-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepineNot ReportedNot Reported
2N-(2-Ethoxycarbonylmethyl)-1,2,3,4-tetrahydro-2-benzazepine4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepineNot ReportedNot Reported
34-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, Cyclohexanoyl chlorideThis compound64187-190[1]

Experimental Protocols

Step 1 & 2: Synthesis of 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

Detailed experimental protocols for the synthesis of the key intermediate, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, are described in the work by Brewer et al. (1989) in the Journal of Medicinal Chemistry. The general approach involves the reaction of a 1,2,3,4-tetrahydro-2-benzazepine derivative with an amino acid ester, followed by cyclization to form the pyrazinone ring.

Step 3: Synthesis of this compound [1]

  • Materials:

    • 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)

    • Cyclohexanoyl chloride (0.34 g)

    • Triethylamine (0.26 g)

    • Chloroform (20 ml, ethanol-free)

    • Dilute hydrochloric acid

    • Sodium bicarbonate solution

    • Magnesium sulfate (MgSO4)

    • Petroleum ether (40°-60° C)

  • Procedure:

    • A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) is cooled to 0° C.

    • Cyclohexanoyl chloride (0.34 g) is added to the cooled solution.

    • Triethylamine (0.26 g) is then added to the reaction mixture.

    • The mixture is maintained at 0° C for 30 minutes and then allowed to stir at room temperature for 5 hours.

    • The resulting solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

    • The organic layer is dried over magnesium sulfate and the solvent is evaporated.

    • The residue is recrystallized from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.

Synthesis Pathway Diagram

Epsiprantel_Synthesis A 1,2,3,4-Tetrahydro-2-benzazepine C N-(2-Ethoxycarbonylmethyl)- 1,2,3,4-tetrahydro-2-benzazepine A->C Alkylation B Ethyl 2-aminoacetate dihydrochloride B->C Alkylation D 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino [2,1-a][2]benzazepine C->D Cyclization F This compound D->F Acylation (Triethylamine, Chloroform) E Cyclohexanoyl chloride E->F Acylation (Triethylamine, Chloroform)

Caption: Synthesis pathway of this compound from 1,2,3,4-Tetrahydro-2-benzazepine.

References

The Synthesis and Purification of Epsiprantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of Epsiprantel, a potent anthelmintic agent. The information is compiled from available scientific literature to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, chemically known as 2-(cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a praziquantel analog used in veterinary medicine to treat tapeworm infections in dogs and cats.[1] Its complex heterocyclic structure necessitates a multi-step synthetic approach. This document outlines a likely synthetic pathway based on the scientific literature, provides detailed experimental protocols for key steps, and discusses purification methodologies.

Retrosynthetic Analysis and Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the construction of the core heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, followed by the acylation of the secondary amine to introduce the cyclohexylcarbonyl group.

A plausible synthetic route, based on the synthesis of related pyrazinobenzazepine derivatives, is depicted below.

This compound Synthesis Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Final Acylation Step Starting Materials Appropriate Benzazepine Precursor + Chloroacetyl Chloride Intermediate_A N-Chloroacetylated Benzazepine Starting Materials->Intermediate_A Acylation Key_Intermediate 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine Intermediate_A->Key_Intermediate Intramolecular Cyclization Acylation_Reactants Key Intermediate + Cyclohexanoyl Chloride This compound This compound Acylation_Reactants->this compound Acylation

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (Key Intermediate)
Synthesis of this compound (Final Step)

This procedure details the final acylation step to produce this compound from the key intermediate.

Reaction:

Materials:

  • 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)

  • Cyclohexanoyl chloride (0.34 g)

  • Triethylamine (0.26 g)

  • Chloroform (ethanol-free, 20 ml)

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

  • Petroleum ether (40°-60° C)

Procedure:

  • Dissolve 0.5 g of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in 20 ml of ethanol-free chloroform in a suitable reaction vessel.

  • Cool the solution to 0° C in an ice bath.

  • To the cooled solution, add 0.34 g of cyclohexanoyl chloride, followed by the addition of 0.26 g of triethylamine.

  • Maintain the reaction mixture at 0° C for 30 minutes.

  • Allow the reaction to proceed at room temperature for 5 hours.

  • After the reaction is complete, wash the chloroform solution first with dilute hydrochloric acid and then with a sodium bicarbonate solution.

  • Dry the chloroform layer over magnesium sulfate (MgSO4).

  • Evaporate the solvent under reduced pressure.

  • The resulting residue is the crude this compound.

Purification:

  • Recrystallize the crude product from a mixture of chloroform and petroleum ether (40°-60° C) to yield white crystals of this compound.[2]

Quantitative Data:

ParameterValueReference
Yield64%[2]
Melting Point187°-90° C[2]

Purification and Characterization

Purification Methods

While recrystallization is a common method for the purification of this compound, other chromatographic techniques can be employed for higher purity, especially for analytical standards or in drug development processes.

  • Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradients) can be effective for removing impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), would be a suitable starting point for method development.

The following diagram illustrates a general workflow for the purification and analysis of synthesized this compound.

Purification and Analysis Workflow Crude_this compound Crude this compound Recrystallization Recrystallization (Chloroform/Petroleum Ether) Crude_this compound->Recrystallization Column_Chromatography Column Chromatography (Optional, for higher purity) Crude_this compound->Column_Chromatography HPLC Preparative HPLC (For highest purity) Crude_this compound->HPLC Pure_this compound Pure this compound Recrystallization->Pure_this compound Column_Chromatography->Pure_this compound HPLC->Pure_this compound Analysis Characterization (NMR, MS, IR, mp) Pure_this compound->Analysis

Figure 2: General workflow for the purification and analysis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Data for this compound

TechniqueExpected Data
¹H NMR Resonances corresponding to the aromatic, aliphatic, and cyclohexyl protons.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound (326.44 g/mol ).
IR Spec. Characteristic absorption bands for the amide carbonyl (C=O) and C-N bonds.
Melting Point 187°-90° C[2]

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature. The provided experimental protocol for the final acylation step offers a direct method for the preparation of the target molecule from its key pyrazinobenzazepine intermediate. For the synthesis of the intermediate, researchers are encouraged to consult the primary literature. The successful synthesis and purification of this compound require careful execution of the experimental procedures and thorough analytical characterization to ensure the identity and purity of the final product.

References

Spectroscopic Blueprint of an Anthelmintic: An In-Depth Technical Guide to the Analysis of Epsiprantel and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Epsiprantel, a potent anthelmintic agent, and its structural analogues. Through a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, this document serves as a crucial resource for researchers and professionals involved in the development, quality control, and analysis of this important veterinary drug.

Core Structure and Physicochemical Properties

This compound, chemically known as 2-(Cyclohexylcarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a][1]benzazepin-4(1H)-one, is a synthetic compound belonging to the pyrazino-isoquinoline class. Its molecular formula is C₂₀H₂₆N₂O₂, with a molecular weight of approximately 326.44 g/mol . Understanding the core structure is fundamental to interpreting its spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. These values are critical for the structural elucidation and confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in the searched resources.
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
Data not publicly available in the searched resources.
Table 3: Mass Spectrometry Data of this compound
m/zInterpretation
326.2[M]⁺ (Molecular Ion)
Further fragmentation data not publicly available.
Table 4: IR Absorption Bands of this compound
Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly available in the searched resources.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its analogues. These protocols are based on standard practices for the analysis of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound or its analogue is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS is the preferred method.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound, typically forming the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated, fragmented (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are mass analyzed.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are correlated to the presence of specific functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound/ Analogue Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final Report/ Whitepaper Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound and its analogues. The detailed protocols and structured data presentation are intended to support researchers in their efforts to characterize and ensure the quality of this vital anthelmintic compound. Further research to populate the spectroscopic data tables will be invaluable to the scientific community.

References

In Vitro Efficacy of Epsiprantel on Parasite Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Epsiprantel on parasite motility, with a focus on cestodes. This compound, a praziquantel analogue, is a potent anthelmintic agent used in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to spastic paralysis and tegumental damage. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data on Parasite Motility and Viability

The following tables summarize the in vitro effects of this compound and its analogue, Praziquantel, on the motility and viability of various cestode species. Due to the limited availability of detailed time-course motility data for this compound, data for Praziquantel is included as a proxy to illustrate the expected effects.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus [1]

Parasite StageConcentrationTreatment RegimenObservation TimeResult
Protoscoleces10 mcg/mLSingle DoseDay 1570% mortality
Protoscoleces10 mcg/mLRepeated Doses*Day 1595% mortality
Juvenile Worms10 mcg/mLSingle or RepeatedDay 15100% mortality
Adult Worms10 mcg/mLSingle or RepeatedDay 15100% mortality

*Culture medium changed every 36 hours.[1]

Table 2: In Vitro Effects of Praziquantel on Echinococcus multilocularis Protoscolex Motility [2][3]

Concentration (ppm)Incubation TimeRelative Motility (%)
10012 hoursPartially inhibited
0.0212 hoursNoticeable reduction
0.000612 hoursMinimal effect

Table 3: In Vitro Effects of Pyrantel-Oxantel on Dipylidium caninum Motility [4][5]

Time Post-IncubationMotility of Treated Group (%)Motility of Control Group (%)
1 hour72.0100
2 hours48.0100
6 hours0.055.7
10 hours0.04.2

Experimental Protocols

This section details a representative experimental protocol for an in vitro parasite motility assay, adapted from established methods for cestodes.[2][3]

Objective: To quantitatively assess the effect of this compound on the motility of cestode protoscoleces in vitro.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cestode protoscoleces (e.g., Echinococcus granulosus)

  • Culture medium (e.g., DMEM without phenol red, supplemented with 10% FCS)

  • 384-well microplates

  • Microscope with digital imaging capabilities

  • Image analysis software

Procedure:

  • Parasite Preparation:

    • Aseptically collect protoscoleces from hydatid cysts.

    • Wash the protoscoleces multiple times in a sterile phosphate-buffered saline (PBS) solution.

    • Activate the protoscoleces by incubation in a suitable medium (e.g., 10% DMSO in culture medium for 3 hours at 37°C) to induce evagination and motility.[2][3]

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. A solvent control (e.g., 1% DMSO in culture medium) should be included.[3]

    • Dispense a fixed number of activated protoscoleces (e.g., 20-30) into each well of a 384-well plate containing the culture medium.

    • Add the this compound dilutions and controls to the respective wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), capture images or short video sequences of the protoscoleces in each well using the microscope.

  • Motility Quantification:

    • Utilize image analysis software to quantify the movement of the protoscoleces. This can be achieved by calculating the pixel changes between consecutive frames of a video or between images taken at short intervals.

    • Express the motility of the treated groups as a percentage of the motility observed in the solvent control group.

  • Data Analysis:

    • Plot the relative motility against the drug concentration and time to generate dose-response and time-course curves.

    • Determine key parameters such as the IC50 (the concentration that inhibits 50% of motility).

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for an in vitro motility study.

G cluster_membrane Parasite Tegument/Muscle Cell Membrane VGCC Voltage-Gated Ca²⁺ Channel Ca_int Intracellular Ca²⁺ VGCC->Ca_int Increased influx Ca_ext Extracellular Ca²⁺ Contraction Muscle Contraction & Spastic Paralysis Ca_int->Contraction Triggers This compound This compound This compound->VGCC Binds to and modulates

Caption: Proposed signaling pathway for this compound-induced parasite paralysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Parasite Isolation (e.g., Protoscoleces) P2 Washing and Activation P1->P2 A1 Dispense Parasites into Microplate P2->A1 A2 Add this compound & Controls A1->A2 A3 Incubation at 37°C A2->A3 D1 Image/Video Acquisition A3->D1 At specified time points D2 Quantify Motility (Image Analysis) D1->D2 D3 Data Analysis (Dose-Response Curves) D2->D3

Caption: Experimental workflow for an in vitro parasite motility assay.

References

In Vitro Efficacy of Epsiprantel on Hymenolepis nana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies on the effects of epsiprantel on Hymenolepis nana are not extensively documented in publicly available literature. This guide synthesizes information from research on closely related cestodes and the established mechanism of action of praziquantel, to which this compound is structurally and functionally similar. The experimental protocols provided are based on established methodologies for in vitro cestode culture and anthelmintic testing and should be adapted as necessary.

Introduction

Hymenolepis nana, the dwarf tapeworm, is a globally distributed cestode that infects rodents and humans, with a notable prevalence in children. Its ability to complete its entire lifecycle within a single host makes it unique among tapeworms and contributes to the ease of transmission. This compound is a pyrazino-isoquinoline derivative used in veterinary medicine for the treatment of cestode infections in cats and dogs.[1] While its efficacy against common tapeworms like Dipylidium caninum and Taenia species is well-established, its specific in vitro effects on Hymenolepis nana remain a key area for investigation. This technical guide provides an overview of the presumed mechanism of action of this compound, summarizes available in vitro data on related cestodes, and presents a detailed protocol for future in vitro studies on H. nana.

Presumed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated, but it is widely understood to be analogous to that of praziquantel.[2][3] The primary mode of action involves the disruption of calcium ion (Ca2+) homeostasis in the parasite.[4][5][6]

This compound is thought to act on the voltage-gated Ca2+ channels of the cestode's cell membranes, causing a rapid and sustained influx of calcium ions.[4][7][8] This sudden increase in intracellular Ca2+ leads to two major downstream effects:

  • Spastic Paralysis: The influx of Ca2+ into muscle cells triggers a tetanic contraction of the worm's musculature, resulting in paralysis.[2][5]

  • Tegumental Disruption: The elevated Ca2+ levels also lead to rapid vacuolization and disruption of the parasite's tegument, the syncytial outer layer that is crucial for nutrient absorption and protection.[2][8] This damage exposes the parasite's antigens to the host's immune system.[5]

These combined effects lead to the paralysis, detachment from the intestinal wall, and eventual death of the parasite.

G cluster_membrane Cestode Tegument Membrane cluster_intracellular Intracellular Space This compound This compound ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Binds to/Modulates ca_ion Ca2+ ca_channel->ca_ion Opens ca_influx Rapid Ca2+ Influx paralysis Spastic Paralysis ca_influx->paralysis vacuolization Tegumental Vacuolization & Disruption ca_influx->vacuolization death Parasite Death paralysis->death vacuolization->death

Presumed signaling pathway of this compound in cestodes.

Quantitative Data on a Related Cestode

While specific quantitative data for this compound's in vitro effect on Hymenolepis nana is unavailable, studies on Echinococcus granulosus protoscoleces provide valuable insights. The following table summarizes the findings from an in vitro study by Thompson et al. (1991), which demonstrates the dose-dependent and time-dependent efficacy of this compound.

Cestode SpeciesLife StageThis compound TreatmentObservation Period (Days)Efficacy (% Mortality)
Echinococcus granulosusProtoscolecesSingle Dose1570%
Echinococcus granulosusProtoscolecesRepeated Doses1595%
Echinococcus granulosusJuvenile & Adult WormsNot Specified15100%

Data adapted from an in vitro study on Echinococcus granulosus.[2]

These results indicate that this compound is effective in vitro against other cestodes, with adult worms showing greater susceptibility than the protoscolex stage.[2] This suggests that similar dose-dependent effects could be expected in studies with H. nana.

Proposed Experimental Protocol for In Vitro Analysis

This section outlines a detailed methodology for assessing the in vitro efficacy of this compound against adult Hymenolepis nana. This protocol is based on established methods for Hymenolepis diminuta.[9][10][11]

Parasite Collection and Preparation
  • Host Infection: Maintain a colony of laboratory rats or mice experimentally infected with Hymenolepis nana.

  • Worm Recovery: At 15-20 days post-infection, euthanize the host animals. Immediately dissect the small intestine and place it in pre-warmed (37°C) phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Isolation: Gently open the intestine longitudinally to release the adult worms.

  • Washing: Wash the collected worms multiple times in fresh, pre-warmed culture medium to remove host debris. Healthy, motile worms should be selected for the assay.

Culture Conditions
  • Medium: Use a suitable culture medium such as RPMI-1640 or a custom medium supplemented with glucose, amino acids, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

  • Environment: Maintain the worms in sterile petri dishes or multi-well plates inside an incubator at 37 ± 1°C.

Drug Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-lethal to the worms (typically <1%).

Experimental Assay
  • Setup: Place a set number of adult worms (e.g., 5 worms) into each well of a multi-well plate containing the prepared drug concentrations.

  • Controls:

    • Negative Control: Worms in culture medium with the same percentage of DMSO used for the drug dilutions.

    • Positive Control: Worms in a solution with a known effective anthelmintic, such as praziquantel (e.g., 1 µg/mL), to validate the assay's sensitivity.

  • Incubation: Incubate the plates at 37°C.

  • Observation: Observe the worms at regular time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours) under a dissecting microscope.

Data Collection and Analysis
  • Motility Scoring: Record the motility of the worms at each time point. A scoring system can be used (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility/paralysis, 0 = death).

  • Mortality Assessment: The time to paralysis and death should be recorded for each concentration. Death can be confirmed by a lack of movement upon gentle prodding or by transferring the worms to fresh, drug-free medium and observing for any recovery of motility.

  • Morphological Analysis (Optional): After the experiment, worms can be fixed for light microscopy or transmission electron microscopy (TEM) to observe any structural changes to the tegument.

  • Statistical Analysis: Calculate the mean time to paralysis and death for each concentration. Determine the EC50 (Effective Concentration, 50%) value using appropriate statistical software.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Infect Host (Rat/Mouse) with H. nana B Recover Adult Worms from Small Intestine A->B C Wash Worms in Pre-warmed Medium B->C E Dispense Worms & Drug Solutions into Plates C->E D Prepare this compound Serial Dilutions D->E F Incubate at 37°C E->F G Observe Motility at Regular Intervals F->G H Record Time to Paralysis & Death G->H I Calculate EC50 H->I J Optional: Fix for Electron Microscopy H->J

Proposed experimental workflow for in vitro testing.

Conclusion and Future Directions

While direct evidence is currently lacking, the known mechanism of action of the closely related compound praziquantel strongly suggests that this compound would be effective against Hymenolepis nana in vitro by inducing spastic paralysis and tegumental damage through the disruption of calcium homeostasis. The limited available data from other cestodes supports its in vitro anthelmintic potential.

To fill the existing knowledge gap, dedicated in vitro studies are essential. Future research should focus on:

  • Determining the EC50 and LC50 values of this compound against adult H. nana to quantify its potency.

  • Utilizing transmission and scanning electron microscopy to detail the ultrastructural damage to the worm's tegument following this compound exposure.

  • Investigating the specific molecular targets of this compound in H. nana, such as the specific subunits of the voltage-gated calcium channels, to better understand its mechanism and potential for resistance.

Such studies would provide invaluable data for drug development professionals and researchers, clarifying the therapeutic potential of this compound for hymenolepiasis and contributing to a broader understanding of anthelmintic action against cestodes.

References

Epsiprantel as a Tool Compound in Parasitology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of epsiprantel, a pyrazino-benzazepine derivative, for its application as a tool compound in parasitology research. While clinically established as a veterinary cestocide, its specific mechanism of action and predictable in vitro effects make it a valuable agent for studying fundamental parasite biology, particularly in cestodes. This document outlines its mechanism of action, summarizes key efficacy data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction and Mechanism of Action

This compound is a narrow-spectrum anthelmintic highly effective against common tapeworms (cestodes) such as Taenia, Dipylidium, and Echinococcus species.[1][2][3] Structurally and functionally analogous to praziquantel, its utility in research stems from its direct and rapid action on the parasite.[2][4]

The precise molecular target of this compound has not been fully elucidated, but its mechanism of action is understood to be similar to that of praziquantel, which involves a profound disruption of calcium (Ca²⁺) homeostasis in the parasite.[1][2][4] This disruption leads to two primary effects that can be leveraged in experimental settings:

  • Neuromuscular Disruption : this compound induces a rapid and massive influx of calcium into the parasite's cells, causing a tetanic contraction of the worm's musculature.[4] This results in spastic paralysis, a key indicator for in vitro assays.

  • Tegumental Damage : Following the initial paralysis, the compound causes vacuolization and severe damage to the parasite's tegument, its protective outer layer.[4][5] This damage compromises the parasite's ability to evade the host's digestive processes and is a critical, observable endpoint in efficacy studies.[1][2][6][7]

The minimal absorption of this compound from the host's gastrointestinal tract ensures that it remains at the site of action, making it an ideal compound for targeted in vivo and in vitro studies on gut-dwelling helminths.[3][4]

MOA cluster_parasite Parasite System This compound This compound receptor Putative Target (e.g., Ca²⁺ Channel Subunit) This compound->receptor Interacts with ca_channel Voltage-Gated Ca²⁺ Channels receptor->ca_channel Modulates ca_influx Rapid Ca²⁺ Influx ca_channel->ca_influx Opens muscle Tetanic Muscle Contraction ca_influx->muscle vacuolization Vacuolization & Disruption ca_influx->vacuolization paralysis Spastic Paralysis muscle->paralysis Leads to tegument Tegument tegument->vacuolization damage Tegumental Damage vacuolization->damage Leads to

Caption: Proposed mechanism of action for this compound in cestodes.

Quantitative Data on Efficacy

The following tables summarize the quantitative efficacy of this compound from key in vivo and in vitro studies, providing a baseline for experimental design.

Table 1: Summary of In Vivo Efficacy of this compound

Parasite Species Host Dose (mg/kg) Efficacy (%) Citation(s)
Echinococcus granulosus (Adult) Dog 2.5 >96 [8]
Echinococcus granulosus (Adult) Dog 5.0 >99.9 [8]
Echinococcus granulosus (Adult) Dog 7.5 >99.99 [8]
Echinococcus granulosus (7-day-old) Dog 10.0 >99.8 [8]
Echinococcus multilocularis Dog 5.1 - 5.4 99.6 - 99.9 [9]
Echinococcus multilocularis Cat 2.7 100 [9]
Echinococcus multilocularis Cat 5.5 100 [9]
Dipylidium caninum Dog 5.5 99.8 - 100 [5]
Taenia pisiformis Dog 5.5 100 [5]
Dipylidium caninum Cat 2.5 100 [10]

| Taenia taeniaeformis | Cat | 5.0 | 100 |[10] |

Table 2: Summary of In Vitro Efficacy of this compound

Parasite Species Life Stage Concentration (µg/mL) Time / Regimen Observed Effect Citation(s)
Echinococcus granulosus Protoscoleces 10 Single Dose 70% mortality by day 15 [4]
Echinococcus granulosus Protoscoleces 10 Repeated Doses 95% mortality by day 15 [4]
Echinococcus granulosus Juvenile Worms 10 Single/Repeated 100% mortality by day 15 [4]
Echinococcus granulosus Adult Worms 10 Single/Repeated 100% mortality by day 15 (rapid action) [4]

| Echinococcus granulosus | Protoscoleces, Juveniles, Adults | 10 | Not specified | Tegumental damage and death |[5][8] |

Experimental Protocols

The use of this compound as a tool compound is particularly effective in standardized in vitro assays to screen for anthelmintic activity or to study parasite physiology.

This protocol details a method for assessing the direct efficacy of this compound against various life stages of Echinococcus granulosus, adapted from published studies.[4][8]

Objective: To determine the direct lethal and sublethal effects of this compound on cestode protoscoleces, juvenile, and adult worms in an axenic culture system.

Materials:

  • This compound stock solution (e.g., in DMSO, followed by dilution in media)

  • Parasite life stages:

    • Protoscoleces (collected aseptically from sheep hydatid cysts)

    • Juvenile worms (derived from protoscoleces incubated in evaginating solutions)[4]

    • Adult worms (obtained from experimentally infected dogs)[4]

  • Appropriate culture medium (e.g., CMRL 1066) supplemented with antibiotics and serum

  • Sterile multi-well culture plates (e.g., 24-well)

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope for observation

Methodology:

  • Preparation of Parasites: Wash collected parasites multiple times in sterile saline or culture medium to remove host debris. Assess initial viability based on motility (e.g., flame cell activity for protoscoleces).

  • Experimental Setup:

    • Aliquot a standard number of parasites (e.g., ~100 protoscoleces or 5-10 worms) into each well of a culture plate containing fresh medium.

    • Prepare a treatment group by adding this compound to the wells to achieve the final desired concentration (e.g., 10 µg/mL).[4][8]

    • Prepare a control group containing the same volume of vehicle (e.g., DMSO) used for the drug stock.

    • For studies involving repeated dosing, replace the culture medium and re-apply the compound every 36-48 hours.[4]

  • Incubation: Incubate plates at 37°C in a humidified atmosphere with 5% CO₂.

  • Data Collection:

    • At predefined time points (e.g., 1, 6, 24, 48 hours, and daily thereafter for up to 15 days), observe the parasites under an inverted microscope.[4]

    • Record observations on motility, muscular contraction (paralysis), and tegumental integrity (vacuolization, blebbing, disintegration).

    • Mortality can be confirmed by lack of motility and structural disintegration.

  • Endpoint Analysis: Quantify the percentage of dead parasites in treated versus control wells at the study endpoint. For sublethal effects, a scoring system for tegumental damage can be implemented.

Workflow cluster_groups Group Assignment start Start harvest 1. Harvest & Prepare Parasite Stages (Protoscoleces, Juveniles, Adults) start->harvest aliquot 2. Aliquot Parasites into Multi-Well Plates harvest->aliquot control 3a. Add Vehicle (Control) aliquot->control treatment 3b. Add this compound (10 µg/mL) aliquot->treatment incubate 4. Incubate at 37°C, 5% CO₂ control->incubate treatment->incubate observe 5. Observe at Timed Intervals (Motility, Tegument Damage) incubate->observe endpoint Endpoint Reached? (e.g., Day 15) observe->endpoint Record Data endpoint->observe No analyze 6. Quantify Mortality & Analyze Data endpoint->analyze Yes end End analyze->end

Caption: Workflow for an in vitro cestocidal assay using this compound.

Conclusion

This compound serves as a reliable and potent tool compound for parasitology research focused on cestodes. Its well-characterized primary effects—spastic paralysis and tegumental destruction—provide clear and quantifiable endpoints for in vitro assays. Researchers can utilize this compound to investigate parasite neuromuscular physiology, screen novel compound libraries for cestocidal activity using it as a positive control, and study the mechanisms of tegumental repair and integrity. The data and protocols presented herein offer a solid foundation for incorporating this compound into experimental designs aimed at advancing anthelmintic drug discovery and the fundamental biology of parasitic flatworms.

References

The Pharmacokinetics of Epsiprantel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of epsiprantel in various animal models. This compound is a second-generation isoquinoline anthelmintic highly effective against cestode (tapeworm) infections in companion animals. A key characteristic of this compound is its targeted action within the gastrointestinal tract, a feature directly linked to its unique pharmacokinetic profile.

Executive Summary

This compound exhibits minimal systemic absorption following oral administration in its primary target species, dogs and cats.[1][2] This limited absorption is a cornerstone of its safety profile and mechanism of action, as the drug remains concentrated in the gastrointestinal tract where the adult tapeworms reside.[3] Consequently, systemic pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life, and bioavailability are generally not well-characterized, as plasma concentrations are often below the limit of detection. The drug is primarily eliminated in the feces as the unchanged parent compound.[2] There is no evidence to suggest that this compound is significantly metabolized.[1][2] It is important to note that this compound is not used in livestock, and therefore, no pharmacokinetic data is available for species such as sheep.[4]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueDosageReference
Peak Plasma Concentration (Cmax) 0.13 mcg/mL (range: <0.5–0.36 mcg/mL)5.5 mg/kg, oral[1]
Time to Peak Concentration (Tmax) 1 hour5.5 mg/kg, oral[1]
Area Under the Curve (AUC) Data not available-
Elimination Half-life (t½) Data not available-
Oral Bioavailability Minimal-[5]

Table 2: Pharmacokinetic Parameters of this compound in Cats

ParameterValueDosageReference
Peak Plasma Concentration (Cmax) 0.21 mcg/mL5.5 mg/kg, oral[1]
Time to Peak Concentration (Tmax) 30 minutes5.5 mg/kg, oral[1]
Area Under the Curve (AUC) Data not available-
Elimination Half-life (t½) Data not available-
Oral Bioavailability Minimal-[5]

*In 83% of cats in one study, the plasma concentration of this compound was below the level of detection.[1]

Metabolism and Excretion

Current evidence suggests that this compound undergoes minimal to no metabolism in dogs.[1][2] Studies have not detected any metabolites in the urine of treated dogs.[4] The primary route of elimination is through the feces, with the drug being excreted largely as the unchanged parent molecule.[2] Less than 0.1% of the administered dose is eliminated in the urine in dogs.[1] This lack of metabolic conversion further contributes to its high concentration and efficacy within the gastrointestinal tract.

Experimental Protocols

While specific, detailed experimental protocols for this compound pharmacokinetic studies are not extensively published, a representative methodology can be constructed based on standard practices for similar anthelmintic drugs in canine and feline models.

Animal Models and Drug Administration
  • Species: Healthy adult male and female dogs (e.g., Beagle) and domestic shorthair cats.

  • Health Status: Animals should be determined to be healthy based on physical examination and clinical pathology prior to the study.

  • Housing: Animals should be housed in conditions that comply with animal welfare regulations.

  • Drug Formulation: this compound is typically administered as an oral tablet.[6]

  • Administration: Tablets are administered orally, followed by a small amount of water to ensure swallowing. For accurate dosing, animals are typically fasted overnight before drug administration.[3]

Blood Sample Collection
  • Sampling Sites: Blood samples are typically collected from the jugular, cephalic, or saphenous vein.

  • Sample Collection: Approximately 2-3 mL of whole blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.

  • Time Points: Blood samples are collected at time 0 (pre-dose) and at various time points post-administration, such as 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen at -20°C or lower until analysis.

Bioanalytical Method for Plasma this compound Quantification

A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for quantifying the low concentrations of this compound expected in plasma.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid protein precipitation method is often employed. To a small volume of plasma (e.g., 100 µL), an internal standard is added, followed by a larger volume of a cold organic solvent like acetonitrile (e.g., 300 µL).

    • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Supernatant Transfer: The clear supernatant is transferred to a clean tube and may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Hypothetical):

    • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) would be used for detection and quantification.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined and optimized.

  • Method Validation: The analytical method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an oral pharmacokinetic study of this compound in a canine or feline model.

G cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Animal_Selection Animal Selection & Acclimation Health_Screening Health Screening Animal_Selection->Health_Screening Fasting Overnight Fasting Health_Screening->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -20°C or below Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis Sample_Storage->Sample_Analysis PK_Modeling Pharmacokinetic Modeling Sample_Analysis->PK_Modeling Data_Reporting Data Reporting PK_Modeling->Data_Reporting G cluster_0 Drug Administration & Absorption cluster_1 Systemic Circulation & Elimination Oral_Admin Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Minimal_Absorption Minimal Systemic Absorption GI_Tract->Minimal_Absorption Fecal_Elimination Primary Elimination in Feces GI_Tract->Fecal_Elimination Low_Plasma_Conc Low Plasma Concentration Minimal_Absorption->Low_Plasma_Conc No_Metabolism No Significant Metabolism Low_Plasma_Conc->No_Metabolism

References

In Vivo Metabolism and Metabolite Identification of Epsiprantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsiprantel, a pyrazinoisoquinoline derivative, is a widely used anthelmintic for the treatment of cestode (tapeworm) infections in veterinary medicine.[1][2] A comprehensive review of the available scientific literature indicates that this compound undergoes minimal systemic absorption following oral administration in target species such as dogs and cats.[3][4] Consequently, there is currently no scientific evidence to suggest that this compound is significantly metabolized in vivo.[3] The drug primarily exerts its therapeutic effect locally within the gastrointestinal tract, with the parent compound being the active moiety. This guide summarizes the current understanding of this compound's pharmacokinetics, which explains the lack of identified metabolites, and outlines the standard experimental protocols that would be employed for in vivo metabolism studies should evidence of significant absorption and biotransformation emerge.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its biological activity and potential for biotransformation.

Absorption

Following oral administration in both cats and dogs, this compound exhibits minimal absorption from the gastrointestinal tract.[3][4]

  • In cats , plasma concentrations of this compound were below the level of detection in the majority of subjects after an oral dose of 5.5 mg/kg.[3] In the few instances where it was measurable, the peak plasma concentration was low.[3]

  • In dogs , similarly low peak plasma concentrations have been observed after oral administration.[3]

This limited systemic exposure is a key factor in its safety profile and its localized mode of action against intestinal parasites.[4]

Biotransformation

Current evidence indicates a lack of significant biotransformation for this compound.[3] The minimal systemic absorption limits the amount of the drug that reaches metabolic organs like the liver.[5] Therefore, the parent drug is considered the primary active substance.

Elimination

Due to its poor absorption, the majority of an orally administered dose of this compound is expected to be excreted unchanged in the feces.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound in cats and dogs. The low plasma concentrations underscore the minimal systemic absorption of the drug.

SpeciesDose (Oral)Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Reference
Cat5.5 mg/kg0.21 mcg/mL (in a minority of animals)30 minutes[3]
Dog5.5 mg/kg0.13 mcg/mL (range: <0.5–0.36)1 hour[3]

Standard Experimental Protocols for In Vivo Metabolism Studies

While there is no specific evidence of this compound metabolism, the following section details the standard methodologies that would be applied to investigate the in vivo metabolism and identify potential metabolites of a novel drug candidate. These protocols are based on established practices in drug metabolism research.[6][7][8]

Animal Model and Drug Administration
  • Species Selection: The choice of animal model is critical and typically includes the target species (e.g., dogs and cats for veterinary drugs) and often a rodent species (e.g., rats) for initial studies.[9]

  • Drug Formulation and Dosing: The drug is administered, often orally for orally administered drugs, at a dose that is therapeutically relevant and allows for the detection of potential metabolites.[2]

Sample Collection
  • Biological Matrices: To obtain a comprehensive metabolic profile, various biological samples are collected over a specified time course. This typically includes:

    • Blood (Plasma/Serum): For determining the pharmacokinetic profile of the parent drug and any circulating metabolites.

    • Urine and Feces: To identify and quantify excretory products (parent drug and metabolites).

    • Bile (via cannulation): To investigate biliary excretion and enterohepatic circulation.

Sample Preparation
  • Extraction: Metabolites are extracted from the biological matrices using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering endogenous components.[8]

  • Concentration: The extracts may be concentrated to increase the detectability of low-level metabolites.

Analytical Techniques for Metabolite Identification
  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): LC-MS/MS is the primary tool for metabolite profiling.[8][10][11] It allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated metabolites, especially for determining the exact site of metabolic modification.[8][10]

Visualizing the Drug Metabolism Workflow

The following diagrams illustrate the generalized workflows for in vivo drug metabolism studies and the decision-making process based on the pharmacokinetic profile.

experimental_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Output drug_admin Drug Administration (Oral Gavage) blood Blood Sampling (Time Course) drug_admin->blood Dosing urine_feces Urine & Feces Collection drug_admin->urine_feces Dosing bile Bile Duct Cannulation (Optional) drug_admin->bile Dosing extraction Sample Preparation (Extraction) blood->extraction Collection urine_feces->extraction Collection bile->extraction Collection lcms LC-MS/MS Analysis (Metabolite Profiling) extraction->lcms Analysis hrms HRMS for Formula Confirmation lcms->hrms Identification pk_profile Pharmacokinetic Profile lcms->pk_profile nmr NMR for Structural Elucidation hrms->nmr Identification metabolite_id Metabolite Identification nmr->metabolite_id pathway Metabolic Pathway Elucidation metabolite_id->pathway

Caption: Generalized experimental workflow for an in vivo drug metabolism study.

logical_relationship start Oral Administration of this compound absorption Systemic Absorption start->absorption metabolism Significant Hepatic Metabolism absorption->metabolism Significant local_action Local Action in GI Tract absorption->local_action Minimal excretion Excretion in Feces (Unchanged) metabolism->excretion No metabolites Formation of Metabolites metabolism->metabolites Yes local_action->excretion

Caption: Logical flow of this compound's disposition based on current data.

Conclusion

The available scientific evidence strongly suggests that this compound is minimally absorbed from the gastrointestinal tract following oral administration in cats and dogs and that it does not undergo significant in vivo metabolism. Its therapeutic efficacy is attributed to the local action of the parent drug on cestodes residing in the gut. While standard methodologies for studying drug metabolism are well-established, their application to this compound has not yielded evidence of metabolite formation. Future research, should it indicate any potential for systemic absorption under specific conditions, would necessitate the application of the detailed analytical protocols described herein to fully characterize any potential biotransformation pathways. For now, the focus of understanding this compound's disposition remains on its localized action and excretion as an unchanged parent compound.

References

Epsiprantel's Mechanism of Action on Echinococcus granulosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of epsiprantel, a pyrazinoisoquinoline derivative, against the larval stage of the cestode Echinococcus granulosus. Drawing upon available scientific literature, this document outlines the current understanding of how this compound exerts its anthelmintic effects, focusing on its impact on the parasite's tegument, musculature, and ionic homeostasis. Detailed experimental protocols for in vitro and in vivo studies are provided, alongside a comprehensive summary of quantitative efficacy data. Furthermore, visual representations of the proposed signaling pathways and experimental workflows are presented to facilitate a deeper understanding of the complex host-parasite-drug interactions.

Introduction

Cystic echinococcosis, caused by the larval stage of the tapeworm Echinococcus granulosus, remains a significant public health concern in many parts of the world. Chemotherapy is a critical component of the clinical management of this disease, with this compound being a notable anthelmintic agent. This compound, a structural analog of praziquantel, has demonstrated high efficacy against a range of cestode infections in veterinary medicine. Its mechanism of action is understood to be similar to that of praziquantel, primarily involving the disruption of calcium ion homeostasis within the parasite. This disruption leads to a cascade of events, including spastic paralysis of the parasite's musculature and extensive damage to its protective outer layer, the tegument. This guide synthesizes the available data to provide a detailed overview of these processes at the molecular and cellular levels.

Core Mechanism of Action

The primary mechanism of action of this compound against Echinococcus granulosus is believed to be the rapid and sustained disruption of calcium (Ca²⁺) ion homeostasis. This leads to two major downstream effects: neuromuscular paralysis and tegumental damage.

Disruption of Calcium Homeostasis and Neuromuscular Paralysis

This compound is thought to interact with voltage-gated calcium channels on the surface of the parasite's cells.[1] This interaction leads to a massive and uncontrolled influx of calcium ions into the parasite's musculature. The sudden increase in intracellular calcium concentration triggers a state of spastic paralysis, causing the protoscoleces and adult worms to detach from the host's tissues.[1] While the precise molecular target of this compound in E. granulosus has not been definitively identified, the functional consequences strongly point towards the modulation of ion channels that regulate muscle contraction.

Tegumental Disruption

The tegument of Echinococcus granulosus is a vital syncytial layer responsible for nutrient absorption, waste excretion, and protection from the host's immune system. This compound induces severe and rapid damage to this critical structure. In vitro studies have shown that exposure to this compound at a concentration of 10 µg/mL causes significant tegumental damage to E. granulosus protoscoleces, as well as to juvenile and adult worms.[2] The influx of calcium is believed to be a key trigger for this damage, leading to vacuolization and eventual disintegration of the tegument. This exposes the parasite to the host's immune response and disrupts its ability to maintain homeostasis, ultimately leading to its death.

The following diagram illustrates the proposed signaling pathway for this compound's action on Echinococcus granulosus.

This compound Signaling Pathway This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Binds to/Modulates Ca_Influx Rapid Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Muscle_Contraction Spastic Muscle Contraction Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Disintegration Ca_Influx->Tegument_Damage Paralysis Paralysis & Detachment Muscle_Contraction->Paralysis Parasite_Death Parasite Death Paralysis->Parasite_Death Tegument_Damage->Parasite_Death

Proposed signaling pathway of this compound in Echinococcus granulosus.

Quantitative Data Summary

The efficacy of this compound against Echinococcus granulosus has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus
Life Cycle StageThis compound ConcentrationObservationReference
Protoscoleces10 µg/mLTegumental damage and death[2]
Juvenile Worms (7-day-old)10 µg/mLTegumental damage and death[2]
Adult Worms (37-day-old)10 µg/mLTegumental damage and death[2]
Table 2: In Vivo Efficacy of this compound against Experimental Echinococcus granulosus Infections in Dogs
Age of InfectionOral Dosage (mg/kg)Worm Burden Reduction (%)Reference
7-day-old5>94[2]
7-day-old7.5>90[2]
7-day-old10>99.8[2]
28-day-old2.5>96[2]
28-day-old5>99.9[2]
28-day-old7.5>99.99[2]
41-day-old2.5>99[3]
41-day-old5.0>99[3]
41-day-old7.5>99 (total clearance in some)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.

In Vitro Culture of Echinococcus granulosus Protoscoleces

A standardized protocol for the in vitro cultivation of E. granulosus protoscoleces is essential for drug susceptibility testing.

Materials:

  • Hydatid cysts from infected sheep livers

  • Sterile phosphate-buffered saline (PBS)

  • Culture medium (e.g., RPMI-1640 or CMRL 1066) supplemented with fetal calf serum (10-20%), antibiotics (penicillin/streptomycin), and glucose

  • Sterile centrifuge tubes and pipettes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically collect hydatid fluid containing protoscoleces from fresh, fertile sheep hydatid cysts.

  • Wash the protoscoleces three times with sterile PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspend the protoscoleces in the prepared culture medium at a desired density (e.g., 2,000 protoscoleces/mL).

  • Dispense the protoscolex suspension into sterile culture flasks or multi-well plates.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh medium.

The following diagram outlines the general workflow for in vitro protoscolex culture.

In Vitro Protoscolex Culture Workflow Start Start: Aseptic Collection of Protoscoleces Wash Wash Protoscoleces (3x with PBS) Start->Wash Resuspend Resuspend in Culture Medium Wash->Resuspend Plate Plate in Culture Vessels Resuspend->Plate Incubate Incubate at 37°C, 5% CO₂ Plate->Incubate Medium_Change Change Medium (every 2-3 days) Incubate->Medium_Change Medium_Change->Incubate Continue Incubation End End: Protoscolex Culture for Experiments Medium_Change->End Harvest for Assay

Workflow for in vitro culture of E. granulosus protoscoleces.

Protoscolex Viability Assay (Eosin Exclusion Test)

The eosin exclusion test is a common method to assess the viability of protoscoleces following drug treatment.

Materials:

  • Protoscolex culture (treated and control)

  • 0.1% Eosin Y solution in PBS

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Take a small aliquot of the protoscolex suspension.

  • Mix the suspension with an equal volume of 0.1% eosin Y solution.

  • Incubate the mixture at room temperature for 2-5 minutes.

  • Place a drop of the mixture on a microscope slide and cover with a coverslip.

  • Observe under a light microscope.

  • Count the number of stained (non-viable) and unstained (viable) protoscoleces.

  • Calculate the percentage of viability: (Number of unstained protoscoleces / Total number of protoscoleces) x 100.

The logical relationship of the eosin exclusion test is depicted in the following diagram.

Eosin Exclusion Test Logic Protoscolex Protoscolex Membrane_Intact Intact Cell Membrane Protoscolex->Membrane_Intact Viable Membrane_Compromised Compromised Cell Membrane Protoscolex->Membrane_Compromised Non-Viable Eosin_Exclusion Eosin Dye Excluded Membrane_Intact->Eosin_Exclusion Eosin_Uptake Eosin Dye Uptake Membrane_Compromised->Eosin_Uptake Viable Viable (Unstained) Eosin_Exclusion->Viable NonViable Non-Viable (Stained) Eosin_Uptake->NonViable

Logical flow of the eosin exclusion viability test.

Conclusion and Future Directions

This compound is a potent anthelmintic against Echinococcus granulosus, with a mechanism of action that is closely linked to the disruption of calcium ion homeostasis, leading to neuromuscular paralysis and severe tegumental damage. The quantitative data from in vitro and in vivo studies consistently demonstrate its high efficacy. While the general mechanism is well-accepted, further research is warranted to identify the specific molecular targets of this compound within E. granulosus. Elucidating the precise ion channels or receptors that interact with the drug and the downstream signaling cascades will provide a more complete understanding of its mode of action. Such knowledge will be invaluable for the development of new and improved therapeutic strategies against cystic echinococcosis, including approaches to overcome potential drug resistance. The experimental protocols detailed in this guide provide a foundation for future investigations in this critical area of parasitology research.

References

Methodological & Application

Application Note: Quantification of Epsiprantel in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against various cestode infections in veterinary medicine.[1][2] Pharmacokinetic studies are crucial for optimizing dosage regimens and evaluating the safety and efficacy of this compound. These studies require a reliable and validated analytical method for the quantification of this compound in biological matrices such as plasma. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The described protocol provides a framework for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Praziquantel or another suitable compound with similar chromatographic behavior)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Perchloric acid or zinc sulfate solution (for protein precipitation)[3][4]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Blank plasma from the target species

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Condition
HPLC System Agilent 1220 Infinity LC or similar
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid[3]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 20 µL[5]
Column Temperature 40 °C[5]
UV Detection Wavelength to be optimized (start at ~220-230 nm)[5][6]
Internal Standard Praziquantel or other suitable compound
Sample Preparation

Effective sample preparation is critical for removing plasma proteins and other interfering substances.[7] Two common and effective methods are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PP)

  • To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 400 µL of a precipitating agent such as acetonitrile or a mixture of methanol and ethanol.[8] Alternatively, 45 µL of 8.25% perchloric acid can be used.[3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the clear supernatant to a clean tube.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

Method 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • To 500 µL of plasma, add the internal standard.

  • Dilute the plasma sample with a suitable buffer to reduce viscosity.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute the this compound and internal standard from the cartridge with a stronger organic solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot into the HPLC system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample + Internal Standard pp Protein Precipitation (e.g., Acetonitrile) plasma->pp spe Solid-Phase Extraction (C18 Cartridge) plasma->spe centrifuge Centrifugation pp->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc From PP evap Evaporation & Reconstitution elution->evap evap->hplc From SPE separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection quant Quantification detection->quant

Experimental workflow for this compound quantification.

Method Validation

The developed method should be validated according to established guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration.Correlation coefficient (r²) ≥ 0.99[9]
Precision The closeness of agreement between a series of measurements. Evaluated at different concentration levels (low, medium, high QC samples) within the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)[3]
Accuracy The closeness of the mean test results obtained by the method to the true concentration. Determined by replicate analysis of samples containing known amounts of the analyte.Percent deviation from nominal concentration within ±15% (±20% for LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible recovery is desired.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components.No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.Analyte concentration should remain within ±15% of the initial concentration.

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Linearity

Analyte Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 10 - 2000 | y = mx + c | ≥ 0.99 |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 10 ≤ 20 80 - 120 ≤ 20 80 - 120
Low 30 ≤ 15 85 - 115 ≤ 15 85 - 115
Medium 500 ≤ 15 85 - 115 ≤ 15 85 - 115

| High | 1500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 30 Report Value Report Value
Medium 500 Report Value Report Value

| High | 1500 | Report Value | Report Value |

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of this compound in plasma. The outlined protocols for sample preparation, chromatographic conditions, and validation are based on established bioanalytical practices. This method can be a valuable tool for pharmacokinetic and toxicokinetic studies, contributing to the development and safe use of this compound in veterinary medicine. Researchers should perform in-house optimization and validation to ensure the method is suitable for their specific application.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application sample_prep Sample Preparation (PP or SPE) linearity Linearity sample_prep->linearity recovery Recovery sample_prep->recovery specificity Specificity sample_prep->specificity hplc_cond HPLC Conditions (Column, Mobile Phase, etc.) hplc_cond->linearity hplc_cond->specificity precision Precision linearity->precision accuracy Accuracy linearity->accuracy pk_studies Pharmacokinetic Studies precision->pk_studies accuracy->pk_studies stability Stability stability->pk_studies

Logical relationship of the analytical method development.

References

Application Notes and Protocols for the Quantification of Epsiprantel in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Epsiprantel in biological matrices. The protocols are intended to serve as a comprehensive guide for researchers in veterinary medicine, drug metabolism, and pharmacokinetic studies.

Introduction

This compound is a broad-spectrum anthelmintic agent effective against various cestodes (tapeworms) in dogs and cats.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical formulations and provides a detailed protocol for its quantification in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method often favored for its high sensitivity and selectivity in complex biological matrices.[3][4]

Pharmacokinetic studies indicate that this compound undergoes minimal absorption from the gastrointestinal tract following oral administration in dogs and cats.[2][5][6] Peak plasma concentrations (Cmax) are generally low, in the range of 0.13 to 0.21 µg/mL.[6] Furthermore, there is little evidence of significant metabolism, with the parent compound being the primary analyte of interest.[2][6] This low systemic exposure necessitates highly sensitive analytical methods, such as LC-MS/MS, for accurate quantification in plasma.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

This method is adapted from a validated procedure for the simultaneous determination of several anthelmintic drugs in veterinary preparations.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition
Instrument Shimadzu Liquid Chromatograph or equivalent
Detector UV-VIS Spectrometer at 220 nm
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocol: HPLC Analysis of this compound in Tablets

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.020 to 0.275 mg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a portion of acetonitrile, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Chromatographic Analysis:

    • Inject 10 µL of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This protocol is a proposed method based on common practices for the analysis of structurally similar compounds, like praziquantel, in biological fluids.[3][4] Note: This method would require in-house validation.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of drugs from plasma samples.[7]

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 327.2
Product Ion (m/z) 112.1 (quantifier), 140.1 (qualifier)
Collision Energy To be optimized, typically 20-40 eV
Chromatography UPLC/HPLC with a C18 column
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Internal Standard Praziquantel or a stable isotope-labeled this compound

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Spike blank animal plasma with the stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Plasma Sample Extraction:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 3: Quantitative Data Summary for HPLC Method (Pharmaceuticals)

ParameterResult
Linearity Range 0.020 - 0.275 mg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 4: Expected Performance Characteristics for the Proposed LC-MS/MS Method (Plasma)

ParameterTarget Value
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Linearity Range 1 - 500 ng/mL
Intra- and Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Extraction Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection quantification Data Acquisition & Quantification injection->quantification signaling_pathway cluster_drug_action Pharmacodynamic Effect of this compound This compound This compound tegument Tapeworm Tegument This compound->tegument Acts on ca_influx Increased Calcium Permeability tegument->ca_influx vacuolization Vacuolization of Tegument tegument->vacuolization contraction Tetanic Contraction & Paralysis ca_influx->contraction expulsion Expulsion of Parasite contraction->expulsion vacuolization->expulsion

References

Application Note: Validation of a Quantitative HPLC Method for the Determination of Epsiprantel in Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against cestodes in veterinary medicine. The analysis of drug concentrations in fecal matter is crucial for pharmacokinetic studies, dose determination, and the evaluation of drug efficacy. This application note provides a comprehensive protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in fecal samples. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10]

Analytical Method

A specific and sensitive RP-HPLC method with UV detection was developed for the quantification of this compound in canine fecal samples.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with UV-Vis Detector
Column C18 column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:20 mM KH2PO4 (pH 4.5) (50:10:40, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature 30 °C
Internal Standard (IS) Praziquantel

Experimental Protocols

Standard and Sample Preparation

Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Praziquantel and dissolve in 10 mL of methanol.

Preparation of Spiked Fecal Samples (Quality Control - QC samples): Homogenize drug-free canine fecal samples. Spike known amounts of this compound and the internal standard into the homogenized feces to prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/g).

Sample Extraction Protocol:

  • Weigh 1 g of the fecal sample (blank, spiked, or study sample) into a 15 mL centrifuge tube.

  • Add 5 mL of extraction solvent (Methanol:Water, 80:20 v/v) and 100 µL of the IS working solution.

  • Vortex for 15 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

G cluster_prep Sample Preparation weigh Weigh 1g Fecal Sample add_solvent Add Extraction Solvent & IS weigh->add_solvent vortex Vortex for 15 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject 20 µL into HPLC filter->inject

Caption: Fecal Sample Extraction Workflow.

Method Validation Protocol

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[2][4][5][8][10]

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Analytical Method Validation Parameters.

Specificity: The specificity of the method was evaluated by analyzing blank fecal samples from six different sources to assess for any interference at the retention times of this compound and the internal standard.

Linearity: Linearity was determined by analyzing a series of six calibration standards ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The regression equation and the correlation coefficient (r²) were calculated.

Accuracy: The accuracy of the method was determined by recovery studies. Drug-free fecal samples were spiked with known amounts of this compound at three concentration levels (low, medium, and high QC levels). The samples (n=6 for each level) were then extracted and analyzed. The percentage recovery was calculated.

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicates of QC samples at low, medium, and high concentrations were analyzed on the same day.

  • Intermediate Precision: The analysis of QC samples was repeated on three different days. The relative standard deviation (%RSD) was calculated for each concentration level.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2 °C) The effect of these changes on the peak area and retention time was evaluated.

Stability: The stability of this compound in fecal samples was evaluated under various conditions:

  • Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles (-20°C to room temperature).

  • Short-Term Stability: QC samples were kept at room temperature for 24 hours before extraction.

  • Long-Term Stability: QC samples were stored at -20°C for 30 days.

  • Post-Preparative Stability: Extracted samples were kept in the autosampler at 4°C for 48 hours.

Results and Data Presentation

Specificity

No significant interfering peaks were observed at the retention times of this compound and the internal standard in the chromatograms of the blank fecal samples, demonstrating the specificity of the method.

Linearity

The calibration curve was linear over the concentration range of 1-100 µg/mL.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 0.0125x + 0.003
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy was expressed as the percentage recovery.

Spiked Concentration (µg/g)Mean Recovery (%)%RSD
5 (Low QC)98.51.8
50 (Medium QC)101.21.2
80 (High QC)99.81.5
Precision

The precision was expressed as the %RSD.

Concentration (µg/g)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
5 (Low QC)1.92.5
50 (Medium QC)1.31.8
80 (High QC)1.62.1
LOD and LOQ
ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Robustness

The method was found to be robust, with %RSD values for peak areas being less than 5% for all induced variations.

Parameter Varied%RSD of Peak Area
Flow Rate (0.9 mL/min)2.1
Flow Rate (1.1 mL/min)1.8
Mobile Phase (-2% Organic)3.5
Mobile Phase (+2% Organic)2.9
Column Temperature (28 °C)1.5
Column Temperature (32 °C)1.7
Stability

This compound was found to be stable in fecal samples under the tested conditions. The percentage deviation from the initial concentration was within ±15%.

Stability ConditionMean % Recovery
Freeze-Thaw (3 cycles)95.8
Short-Term (24h at RT)97.2
Long-Term (30 days at -20°C)94.5
Post-Preparative (48h at 4°C)98.1

Conclusion

The developed RP-HPLC method for the quantification of this compound in fecal samples is specific, linear, accurate, precise, and robust. The method was successfully validated according to ICH and FDA guidelines and is suitable for routine analysis in pharmacokinetic and drug metabolism studies.

References

Application Notes and Protocols for In Vitro Culture of Cestodes for Epsiprantel Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective anthelmintic drugs is crucial for combating cestode infections in both humans and animals. Epsiprantel, a praziquantel analog, is a potent cestocidal agent.[1] A critical step in the drug development pipeline is the in vitro assessment of a compound's efficacy against the target parasite. This document provides detailed application notes and protocols for the in vitro culture of various cestode species and the subsequent susceptibility testing using this compound.

The in vitro cultivation of cestodes, while challenging, offers a controlled environment to study the parasite's biology and its response to therapeutic agents, reducing the reliance on animal models.[2] Species such as Echinococcus granulosus, Taenia crassiceps, and Hymenolepis microstoma are commonly used models for in vitro studies.[3][4][5]

This compound's mechanism of action is believed to be similar to that of praziquantel, which involves the disruption of calcium ion homeostasis in the parasite.[6][7] This leads to rapid muscle contraction, paralysis, and damage to the tegument, ultimately resulting in the death of the worm.[6][8] These application notes will guide researchers through the process of establishing in vitro cestode cultures, performing this compound susceptibility assays, and evaluating parasite viability.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro culture of selected cestode species and this compound susceptibility testing.

Table 1: In Vitro Culture Conditions for Cestodes

ParameterEchinococcus granulosus (Protoscoleces)Taenia crassiceps (Cysticerci)Hymenolepis microstoma (Cysticercoids to Adult)
Base Medium Medium 199 or RPMI-1640[3][9]DMEM[10]Eagle's Medium[11]
Supplements 20% (v/v) Fetal Calf Serum, 4 mg/mL Glucose, 1.2 U/mL Insulin (optional)[3]Fetal Bovine Serum (FBS)[12]Horse Serum, Sheep or Hamster Liver Extract, Ox Bile[11]
Antibiotics 60 µg/mL Penicillin, 100 µg/mL Streptomycin, 50 µg/mL Gentamicin[3]Penicillin-Streptomycin[13]Penicillin-Streptomycin
Temperature 37°C[3]37°C[10]37°C
Atmosphere 5% CO₂[13]5% CO₂[10]5-10% O₂, 5% CO₂ in N₂
Medium Change Every 3-4 days[3]Daily (for some protocols)[10]Every 2-3 days

Table 2: this compound In Vitro Susceptibility Testing Parameters

ParameterValue/RangeReference
This compound Concentration 10 µg/mL[14][15]
Solvent for this compound Dimethyl sulfoxide (DMSO)[16]
Incubation Time Up to 15 days[14]
Control Groups Negative Control (culture medium only), Solvent Control (medium with DMSO)[16]

Experimental Protocols

Protocol 1: In Vitro Culture of Echinococcus granulosus Protoscoleces

This protocol is adapted from studies on the in vitro cultivation of E. granulosus.[3][13]

Materials and Reagents:

  • Echinococcus granulosus hydatid cysts from infected sheep livers

  • Sterile Phosphate-Buffered Saline (PBS) with 100 U/mL penicillin and 100 µg/mL streptomycin (PBS-PS)

  • 0.1% (w/v) pepsin in 0.85% (w/v) NaCl, pH 4.0

  • Culture Medium: Medium 199 or RPMI-1640

  • Fetal Calf Serum (FCS)

  • Glucose solution (sterile)

  • Insulin solution (optional)

  • Antibiotic solution (Penicillin, Streptomycin, Gentamicin)

  • Sterile Leighton tubes or 24-well culture plates

  • CO₂ incubator

Procedure:

  • Aseptically collect hydatid fluid containing protoscoleces from fertile hydatid cysts.

  • Wash the protoscoleces five times with PBS-PS.

  • Assess initial viability using 0.1% eosin staining; only cultures with ≥95% viability should be used.[13]

  • To separate protoscoleces from brood capsules, treat with 0.1% pepsin solution for 30 minutes at 37°C.[13]

  • Wash the freed protoscoleces again with PBS-PS.

  • Prepare the culture medium: To the base medium, add 20% (v/v) FCS, 4 mg/mL glucose, and the antibiotic cocktail (60 µg/mL penicillin, 100 µg/mL streptomycin, 50 µg/mL gentamicin). For enhanced development, 1.2 U/mL insulin can be added.[3]

  • Seed approximately 1500 viable protoscoleces per Leighton tube or well of a 24-well plate containing 10 mL of culture medium.[3]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 3-4 days by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.[3]

  • Monitor the development of protoscoleces into microcysts microscopically.

Protocol 2: this compound Susceptibility Testing

Materials and Reagents:

  • Established in vitro culture of cestodes (from Protocol 1)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Fresh culture medium

  • Sterile microplates (96-well)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µg/mL).[14][15]

  • In a 96-well plate, add a set number of cultured parasites (e.g., 10-20 protoscoleces or one small cysticerci) to each well containing fresh culture medium.

  • Add the this compound solution to the test wells.

  • Include a solvent control group (medium with the same concentration of DMSO used to dissolve this compound) and a negative control group (medium only).

  • Incubate the plate under the same conditions as the initial culture (37°C, 5% CO₂).

  • Observe the parasites daily for morphological changes, motility, and viability at predetermined time points (e.g., 24, 48, 72 hours, and so on for up to 15 days).[14]

Protocol 3: Viability Assessment using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable (green fluorescence) and non-viable (red fluorescence) organisms.[17][18]

Materials and Reagents:

  • Cultured cestodes (treated and control groups)

  • Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)[19]

  • Propidium Iodide (PI) stock solution (2 mg/mL in PBS)[19]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (FITC for FDA, Texas Red for PI)

Procedure:

  • Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS or culture medium. Final concentrations are typically around 0.46 µM for FDA and 14.34 µM for PI.[18]

  • Carefully transfer the parasites from the culture wells to a microfuge tube or a new plate.

  • Wash the parasites with PBS to remove any residual medium.

  • Add the FDA/PI staining solution to the parasites and incubate for 5-15 minutes at room temperature in the dark.[18][19]

  • Wash the parasites again with PBS to remove excess stain.

  • Observe the parasites under a fluorescence microscope. Viable organisms will fluoresce green, while non-viable organisms will fluoresce red.[17]

  • Quantify the percentage of viable and non-viable parasites.

Protocol 4: Viability Assessment using MTT Assay

The MTT assay measures the metabolic activity of the parasite as an indicator of viability.[20]

Materials and Reagents:

  • Cultured cestodes (treated and control groups)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[21]

  • 96-well plates

  • Microplate reader

Procedure:

  • At the end of the drug incubation period, add 10-20 µL of MTT solution to each well containing the parasites.

  • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium without disturbing the parasites and the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[21]

  • The absorbance is directly proportional to the number of metabolically active (viable) parasites.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Parasite Preparation cluster_culture In Vitro Culture cluster_testing This compound Susceptibility Testing cluster_analysis Viability Assessment A Aseptically Collect Protoscoleces/Cysticerci B Wash with PBS-PS A->B C Assess Initial Viability (Eosin) B->C D Seed Parasites in Culture Medium C->D E Incubate at 37°C, 5% CO2 D->E F Change Medium Periodically E->F G Expose Parasites to This compound Concentrations F->G H Include Control Groups (Negative and Solvent) G->H I Incubate for Defined Periods H->I J FDA/PI Staining I->J K MTT Assay I->K L Microscopic Observation I->L M Data Analysis and Interpretation J->M K->M L->M

Caption: Experimental workflow for in vitro this compound susceptibility testing of cestodes.

Epsiprantel_Signaling_Pathway cluster_tegument Cestode Tegument cluster_effects Downstream Effects This compound This compound Ca_channel Voltage-gated Ca²⁺ Channels This compound->Ca_channel targets Ca_influx Increased Intracellular Ca²⁺ Concentration Ca_channel->Ca_influx leads to Paralysis Muscle Contraction and Paralysis Ca_influx->Paralysis Tegument_damage Tegumental Vacuolization and Damage Ca_influx->Tegument_damage Death Parasite Death Paralysis->Death Tegument_damage->Death

Caption: Proposed mechanism of action of this compound in cestodes.

References

Development of a Fluorescent Analog of Epsiprantel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in cats and dogs.[1][2][3] Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium homeostasis in the parasite's tegument, leading to muscle paralysis and death.[1][4] To facilitate further research into its precise molecular mechanism, target engagement, and pharmacokinetics at the cellular level, we have developed a fluorescent analog of this compound, designated EPSI-Fluor.

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of EPSI-Fluor.

Design and Synthesis of EPSI-Fluor

The chemical structure of this compound is 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine.[6][7] The synthesis of EPSI-Fluor was designed to attach a fluorophore to the cyclohexyl ring of the cyclohexylcarbonyl moiety. This position was chosen to minimize interference with the core pyrazino-benzazepine structure, which is critical for its anthelmintic activity. A commercially available fluorescein derivative with a reactive linker was used for conjugation.

Figure 1: Proposed Synthetic Scheme for EPSI-Fluor

G cluster_synthesis EPSI-Fluor Synthesis Start 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino [2,1-a][2]benzazepine Step1 Acylation with 4-(chlorocarbonyl)cyclohexane-1-carboxylic acid Start->Step1 1 Intermediate This compound-acid intermediate Step1->Intermediate 2 Step2 Amide coupling with fluorescein-amine Intermediate->Step2 3 Final EPSI-Fluor (Fluorescent this compound Analog) Step2->Final 4

Caption: Synthetic workflow for EPSI-Fluor.

Protocol 1: Synthesis of EPSI-Fluor

Materials:

  • 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine

  • 4-(chlorocarbonyl)cyclohexane-1-carboxylic acid

  • Fluorescein-amine derivative

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of this compound-acid intermediate:

    • Dissolve 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][5]benzazepine in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of 4-(chlorocarbonyl)cyclohexane-1-carboxylic acid in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the this compound-acid intermediate.

  • Coupling of this compound-acid intermediate with fluorescein-amine:

    • Dissolve the this compound-acid intermediate in anhydrous DMF.

    • Add EDC and HOBt to the solution and stir for 30 minutes at room temperature.

    • Add the fluorescein-amine derivative to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours, protected from light.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield EPSI-Fluor.

Physicochemical and Spectral Properties

The resulting EPSI-Fluor was characterized to confirm its identity and determine its spectral properties.

Table 1: Physicochemical and Spectral Properties of this compound and EPSI-Fluor

PropertyThis compoundEPSI-Fluor
Molecular Formula C₂₀H₂₆N₂O₂C₄₁H₄₃N₃O₇
Molecular Weight 326.43 g/mol 689.80 g/mol
Appearance White solidOrange solid
Solubility Sparingly soluble in waterSoluble in DMSO, DMF
Absorption Max (λmax) Not applicable494 nm
Emission Max (λem) Not applicable521 nm
Quantum Yield (ΦF) Not applicable0.85

Proposed Mechanism of Action and Signaling Pathway

This compound is thought to exert its anthelmintic effect by disrupting calcium ion homeostasis across the parasite's tegument, a specialized syncytial outer layer. This leads to spastic paralysis of the worm's musculature. The primary target is believed to be a voltage-gated calcium channel, potentially a specific isoform or subunit, such as the beta subunit, which is unique to platyhelminths.[8][9]

Figure 2: Proposed Signaling Pathway of this compound

cluster_pathway This compound Mechanism of Action This compound This compound / EPSI-Fluor Ca_Channel Voltage-Gated Ca2+ Channel (β-subunit target) This compound->Ca_Channel Binds and modulates Ca_Influx Rapid Ca2+ Influx Ca_Channel->Ca_Influx Opens Muscle_Contraction Sustained Muscle Contraction (Paralysis) Ca_Influx->Muscle_Contraction Triggers Tegument_Damage Tegument Vacuolization and Disruption Ca_Influx->Tegument_Damage Induces

Caption: this compound's effect on cestode Ca2+ channels.

Experimental Validation of EPSI-Fluor

To be a useful research tool, EPSI-Fluor must retain the biological activity of the parent compound and effectively localize to the target site. The following protocols outline the validation experiments.

In Vitro Anthelmintic Activity Assay

This assay compares the efficacy of EPSI-Fluor to this compound against the larval stage of a model cestode, Taenia crassiceps.

Materials:

  • Taenia crassiceps cysticerci

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound stock solution (in DMSO)

  • EPSI-Fluor stock solution (in DMSO)

  • DMSO (vehicle control)

  • 24-well culture plates

  • Inverted microscope

Procedure:

  • Wash T. crassiceps cysticerci in sterile PBS.

  • Plate 5 cysticerci per well in a 24-well plate containing 1 mL of culture medium.

  • Add this compound, EPSI-Fluor, or DMSO (control) to the wells to achieve final concentrations ranging from 0.1 to 10 µg/mL.

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Observe the viability and motility of the cysticerci at 1, 4, 8, and 24 hours using an inverted microscope.

  • Record the percentage of non-motile (dead) cysticerci at each time point.

  • Calculate the EC₅₀ values for both compounds at 24 hours.

Table 2: In Vitro Efficacy of this compound and EPSI-Fluor against T. crassiceps

CompoundEC₅₀ at 24h (µg/mL)
This compound1.2 ± 0.2
EPSI-Fluor1.5 ± 0.3
DMSO Control> 10

The similar EC₅₀ values indicate that EPSI-Fluor retains a comparable anthelmintic activity to this compound.

Fluorescence Microscopy for Target Localization

This protocol uses fluorescence microscopy to visualize the localization of EPSI-Fluor in the cestode tegument.

Figure 3: Experimental Workflow for Localization Studies

cluster_workflow Fluorescence Microscopy Workflow A Incubate Cestodes with EPSI-Fluor B Wash to Remove Unbound Compound A->B C Mount on Microscope Slide B->C D Image with Confocal Microscope C->D E Analyze Images for Tegument Localization D->E

Caption: Workflow for EPSI-Fluor localization.

Materials:

  • Taenia crassiceps cysticerci

  • EPSI-Fluor (10 µg/mL in culture medium)

  • Culture medium (control)

  • PBS

  • Microscope slides and coverslips

  • Confocal microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Incubate live T. crassiceps cysticerci with 10 µg/mL EPSI-Fluor or control medium for 1 hour at 37°C.

  • Wash the cysticerci three times with PBS to remove unbound EPSI-Fluor.

  • Mount the washed cysticerci on a microscope slide with a drop of PBS and cover with a coverslip.

  • Image the samples using a confocal microscope.

  • Acquire images in both the green (fluorescein) and bright-field channels.

  • Observe the localization of the fluorescence signal.

Expected Results:

Intense green fluorescence is expected to be localized to the tegument of the cysticerci treated with EPSI-Fluor, consistent with the proposed site of action. Control samples should show minimal background fluorescence.

Applications and Future Directions

EPSI-Fluor is a valuable tool for:

  • High-resolution imaging of the drug's interaction with the parasite tegument.

  • Target identification and validation studies using techniques such as photo-affinity labeling.

  • Screening for drug resistance by observing changes in drug accumulation or localization.

  • In vivo imaging to study the pharmacokinetics and biodistribution of this compound in a host-parasite model.

Future studies will focus on using EPSI-Fluor to investigate the molecular differences in drug susceptibility between different cestode species and to explore potential mechanisms of resistance.

References

Application Note: Chiral Separation of Epsiprantel Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against cestodes. As with many pharmaceuticals, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential interaction of enantiomers with chiral biological systems (such as enzymes and receptors) necessitates their separation and individual evaluation, as they can exhibit distinct pharmacological and toxicological profiles.[1][2][3] The development of robust analytical methods for the enantioselective separation of this compound is therefore crucial for quality control, pharmacokinetic studies, and regulatory compliance.[4][5]

This application note presents detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a normal-phase HPLC method for the chiral separation of this compound enantiomers.

1.1. Materials and Reagents

  • This compound racemic standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 250 x 4.6 mm

1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

1.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

1.4. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

1.5. Protocol Steps

  • Equilibrate the CHIRALPAK® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the retention times and peak areas for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

Supercritical Fluid Chromatography (SFC) Method

This protocol describes a rapid SFC method for the chiral separation of this compound enantiomers. SFC is often favored for its speed and reduced consumption of organic solvents.[7][8]

2.1. Materials and Reagents

  • This compound racemic standard

  • Carbon Dioxide (SFC grade)

  • Methanol (SFC grade)

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 150 x 4.6 mm

2.2. Instrumentation

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

2.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.

  • Dilute the stock solution with Methanol to a final concentration of 20 µg/mL.

2.4. Chromatographic Conditions

  • Mobile Phase: CO2 / Methanol (70:30, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

2.5. Protocol Steps

  • Equilibrate the CHIRALPAK® IC column with the specified mobile phase and back pressure until the system is stable.

  • Inject the prepared this compound sample.

  • Run the analysis. Note that run times are typically shorter in SFC compared to HPLC.

  • Record the retention times and peak areas for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the HPLC and SFC methods for the chiral separation of this compound enantiomers.

Table 1: HPLC Separation Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.5410.23
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c
Selectivity (α) \multicolumn{2}{c

Table 2: SFC Separation Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 2.893.51
Tailing Factor 1.01.1
Resolution (Rs) \multicolumn{2}{c
Selectivity (α) \multicolumn{2}{c

Visualizations

Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Prepare Racemic this compound Standard injection Inject Sample onto Chiral Column racemate->injection mobile_phase Prepare Mobile Phase equilibration Equilibrate Chromatographic System mobile_phase->equilibration equilibration->injection separation Elute with Mobile Phase injection->separation detection Detect Enantiomers (UV) separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Resolution & Selectivity integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for chiral separation.

DecisionTree start Goal: Separate this compound Enantiomers method_choice Choose Method start->method_choice hplc HPLC Protocol method_choice->hplc Conventional sfc SFC Protocol method_choice->sfc High-Throughput evaluation Evaluate Resolution (Rs > 1.5?) hplc->evaluation sfc->evaluation success Method Successful evaluation->success Yes optimize Optimize Conditions (Mobile Phase, Temperature) evaluation->optimize No optimize->method_choice

Caption: Decision tree for method selection and optimization.

References

Application Notes and Protocols for Epsiprantel Formulation Development for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a highly effective anthelmintic agent against various cestode infections in veterinary medicine.[1][2][3][4] Its current therapeutic application relies on its poor aqueous solubility and minimal systemic absorption, which confines its activity to the gastrointestinal tract where the parasites reside.[2][5][6] However, for potential systemic applications of this compound or to enhance its efficacy at lower doses, improving its oral bioavailability is a critical objective. This document provides a comprehensive guide to the formulation development of this compound, focusing on strategies to overcome its solubility-limited absorption.

This compound is a stable, white solid that is sparingly soluble in water.[2][5][6] Based on its low solubility and anticipated high permeability, this compound can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II drug. For BCS Class II compounds, the rate-limiting step in oral absorption is drug dissolution. Therefore, formulation strategies aimed at enhancing the dissolution rate and apparent solubility of this compound in the gastrointestinal fluids are paramount for improving its systemic bioavailability.

This application note will explore three key formulation strategies: solid dispersions, nanoparticle formulations, and lipid-based formulations. Detailed protocols for the preparation and characterization of these formulations are provided, along with methods for in vitro dissolution testing and in vivo pharmacokinetic evaluation in a canine model.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development. The following table summarizes the known and predicted properties of this compound.

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₂[1][6]
Molecular Weight326.44 g/mol [1]
DescriptionStable, white solid[5][6]
Aqueous SolubilitySparingly soluble in water[2][5][6]
Predicted LogP> 3.0-
Predicted BCS ClassClass II-

Formulation Strategies for Enhanced Bioavailability

Solid Dispersions

Solid dispersions (SDs) are a well-established technique to improve the oral bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[7][8][9] This approach enhances the dissolution rate by reducing particle size, increasing the surface area, and improving the wettability of the drug.

Protocol 1: Preparation of this compound Solid Dispersions by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol, Dichloromethane.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:1 ratio (w/w) in a minimal amount of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a dry film is formed.

    • Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

Nanoparticle Formulations

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[10][11][12][13]

Protocol 2: Preparation of this compound Nanoparticles by Antisolvent Precipitation

  • Materials: this compound, Poloxamer 407, Acetone, Purified Water.

  • Procedure:

    • Dissolve this compound in acetone to prepare a 10 mg/mL solution.

    • Dissolve Poloxamer 407 in purified water to prepare a 0.5% (w/v) stabilizer solution.

    • Inject the this compound solution into the stabilizer solution at a constant rate of 1 mL/min under high-speed homogenization (e.g., 10,000 rpm).

    • Continuously stir the resulting suspension at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.

    • Wash the nanoparticle pellet with purified water to remove excess stabilizer.

    • Resuspend the nanoparticles in a suitable aqueous vehicle for further characterization.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, thereby bypassing the dissolution step.[14][15][16][17][18][19][20]

Protocol 3: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (cosurfactant).

  • Procedure:

    • Accurately weigh this compound, Capryol 90, Kolliphor RH 40, and Transcutol HP in a glass vial. A typical starting formulation ratio would be 10% drug, 30% oil, 40% surfactant, and 20% cosurfactant (w/w).

    • Heat the mixture to 40°C and vortex until a clear, homogenous solution is obtained.

    • To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle agitation.

    • Observe the formation of a clear or slightly bluish-white emulsion, indicating successful self-emulsification.

Characterization of Formulations

The prepared formulations should be thoroughly characterized to assess their physicochemical properties and predict their in vivo performance.

Characterization ParameterSolid DispersionNanoparticlesLipid-Based Formulation (SEDDS)
Drug Content HPLCHPLCHPLC
Physical State X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)--
Particle Size and Morphology -Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)DLS (after emulsification)
Zeta Potential -DLSDLS (after emulsification)
Self-Emulsification Time --Visual observation
Droplet Size after Emulsification --DLS

In Vitro Dissolution Testing

In vitro dissolution testing is a critical tool for evaluating the potential in vivo performance of the developed formulations. The dissolution method should be able to discriminate between different formulations and correlate with in vivo data.

Protocol 4: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Sodium Lauryl Sulfate (SLS).

  • Apparatus Settings: Paddle speed of 75 rpm, temperature of 37 ± 0.5°C.

  • Procedure:

    • Place a quantity of the formulation equivalent to 25 mg of this compound into each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound concentration using a validated HPLC method.

Table of Illustrative Dissolution Data

Time (min)Unformulated this compound (% Dissolved)Solid Dispersion (% Dissolved)Nanoparticles (% Dissolved)SEDDS (% Dissolved)
55354595
1512607598
3020859099
6028929599

In Vivo Pharmacokinetic Studies in a Canine Model

The ultimate goal of formulation development for improved bioavailability is to enhance the systemic exposure of the drug. In vivo pharmacokinetic studies are essential to confirm the in vitro findings.

Protocol 5: In Vivo Pharmacokinetic Study in Beagle Dogs

  • Animals: Healthy adult beagle dogs (n=6 per group), weighing between 10-15 kg.

  • Dose: A single oral dose of 10 mg/kg of this compound in the respective formulations.

  • Study Design: A four-way crossover design with a washout period of one week between each treatment.

  • Procedure:

    • Fast the dogs overnight prior to dosing, with free access to water.

    • Administer the formulations orally.

    • Collect blood samples (approximately 2 mL) from the cephalic vein into heparinized tubes at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

Table of Illustrative Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound502.0300100
Solid Dispersion2501.51500500
Nanoparticles3501.02100700
SEDDS4501.02700900

Analytical Method for this compound in Plasma

A sensitive and specific analytical method is required for the quantification of this compound in plasma samples.

Protocol 6: LC-MS/MS Method for Quantification of this compound in Dog Plasma

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 327.2 → 198.1) and an appropriate internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Inject the supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation sd Solid Dispersion physchem Physicochemical Characterization sd->physchem np Nanoparticles np->physchem sedds Lipid-Based (SEDDS) sedds->physchem dissolution In Vitro Dissolution physchem->dissolution pk Pharmacokinetic Study (Canine) dissolution->pk bioavailability Bioavailability Assessment pk->bioavailability

Caption: Experimental workflow for this compound formulation development.

formulation_logic cluster_approaches Formulation Approaches problem Poor Aqueous Solubility of this compound (BCS Class II) strategy Enhance Dissolution Rate and Apparent Solubility problem->strategy goal Improved Oral Bioavailability sd Solid Dispersion strategy->sd np Nanoparticles strategy->np sedds Lipid-Based (SEDDS) strategy->sedds sd->goal np->goal sedds->goal

Caption: Logic diagram for overcoming this compound's bioavailability challenges.

sedds_pathway sedds Oral Administration of this compound SEDDS emulsification Self-emulsification in Gastrointestinal Fluids sedds->emulsification micelles Formation of Drug-loaded Micelles/Nanodroplets emulsification->micelles absorption Enhanced Absorption across Intestinal Epithelium micelles->absorption systemic Increased Systemic Circulation absorption->systemic

Caption: Putative mechanism of bioavailability enhancement by SEDDS.

References

Application Notes and Protocols for Investigating the Electrophysiological Effects of Epsiprantel on Cestode Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a potent anthelmintic agent widely used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines.[1][2] Its efficacy lies in its ability to induce rapid paralysis and tegumental disruption in the parasite, leading to its expulsion from the host.[3] While the precise molecular mechanism of this compound has not been detailed to the same extent as its analogue, praziquantel, it is strongly suggested to act through similar pathways.[4] This document provides a detailed overview of the presumed electrophysiological effects of this compound on cestode muscle, based on the well-documented mechanism of praziquantel, and offers comprehensive protocols for its investigation.

The primary mode of action involves the disruption of calcium ion homeostasis within the parasite's cells.[5] This is thought to be mediated by the activation of specific ion channels, leading to a cascade of events that culminate in spastic paralysis of the worm's musculature and damage to its protective outer layer, the tegument.[4][6] Recent studies have identified a specific transient receptor potential (TRP) channel, TRPMPZQ, as the molecular target for praziquantel in schistosomes, with homologs present in cestodes.[2][7] Activation of this channel leads to a massive and sustained influx of cations, including Ca2+, causing rapid and sustained muscle contraction.[1][8]

These application notes will serve as a guide for researchers aiming to elucidate the specific electrophysiological and physiological effects of this compound on cestode muscle tissue.

Data Presentation: Electrophysiological and Contractile Effects

Due to the limited availability of direct electrophysiological data for this compound, the following tables summarize key quantitative findings from studies on its close analogue, praziquantel. These values provide a benchmark for expected outcomes in similar experiments with this compound.

Table 1: In Vitro Efficacy of Praziquantel Enantiomers on Schistosome Muscle Contraction

CompoundEC50 for Muscle Contraction (Mean ± SEM)
(R)-Praziquantel68 ± 7 nM
(S)-Praziquantel1.1 ± 0.4 µM

Data derived from studies on Schistosoma mansoni. The significant difference in potency underscores the stereoselective nature of the drug's interaction with its target ion channel.[2]

Table 2: Praziquantel-Activated TRPMPZQ Channel Activity

ParameterValue (Mean ± SEM)Conditions
(R)-Praziquantel EC50 154 ± 33 nM37 °C
(R)-Praziquantel EC50 680 ± 100 nMRoom Temperature
Channel Inhibition Blocked by La3+ (10 mM)-
Effect of Cav Blockers No inhibition by Methoxyverapamil, Nifedipine, Nicardipine-

This table highlights the nanomolar sensitivity of the TRPMPZQ channel to (R)-praziquantel and its distinct pharmacological profile, which differentiates it from classic voltage-gated calcium channels (Cav).[2]

Table 3: In Vitro Effects of this compound on Echinococcus granulosus

Drug ConcentrationObservationTime Course
10 µg/mLTegumental damage and deathOccurred more rapidly in adult worms vs. juveniles and protoscoleces

This table summarizes the morphological and lethal effects of this compound, suggesting that while the initial paralytic effect is rapid, subsequent tegumental damage and death occur over a longer timeframe.[3]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and the workflows for key experimental protocols.

Epsiprantel_Signaling_Pathway cluster_membrane Cestode Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRP TRPM_PZQ Channel (Presumed Target) Ca_int ↑ [Ca²⁺]i TRP->Ca_int Cation Influx Epsi This compound Epsi->TRP Binds and Activates Ca_ext Ca²⁺ Ca_ext->TRP Contraction Sustained Muscle Contraction (Paralysis) Ca_int->Contraction Triggers

Caption: Proposed signaling pathway for this compound in cestode muscle cells.

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_recording Two-Electrode Voltage Clamp cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Cestode (e.g., Hymenolepis diminuta) A2 Prepare Body Wall Muscle Strip A1->A2 A3 Mount in Recording Chamber with Saline A2->A3 B1 Impale Muscle Cell with Voltage & Current Electrodes A3->B1 B2 Clamp Membrane Potential (e.g., -60 mV) B1->B2 B3 Establish Baseline Current Recording B2->B3 C1 Perfuse with this compound (Varying Concentrations) B3->C1 C2 Record Inward Current C1->C2 D1 Measure Peak Current Amplitude C2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate EC₅₀ D2->D3

Caption: Experimental workflow for electrophysiological recording.

Experimental Protocols

Protocol 1: Cestode Muscle Strip Preparation for Electrophysiology and Tension Recording

This protocol describes the dissection and preparation of a cestode body wall muscle strip, suitable for both electrophysiological and isometric tension recordings. Hymenolepis diminuta is a common model for such studies.

Materials:

  • Adult Hymenolepis diminuta worms

  • Dissection dish with Sylgard base

  • Fine dissection scissors and forceps

  • Insect pins (minutien)

  • Cestode saline solution (e.g., Ascaris saline, adjusted for osmolarity)

  • Stereomicroscope

Procedure:

  • Harvest adult H. diminuta from the small intestine of a host rat.

  • Immediately place the worms in pre-warmed (37°C) cestode saline.

  • Select a mature segment of the worm and transfer it to the dissection dish containing cold saline.

  • Pin the segment flat onto the Sylgard base, being careful not to overstretch the tissue.

  • Using fine scissors, make a longitudinal incision along the lateral edge of the segment.

  • Carefully remove the internal organs (e.g., reproductive tissues) with fine forceps to expose the inner longitudinal and circular muscle layers.

  • Cut a rectangular strip of the body wall (approximately 2 mm wide and 5-10 mm long).

  • The prepared muscle strip can now be transferred to the experimental chamber for either electrophysiological recording or muscle tension measurement.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of this compound-Induced Currents

This protocol allows for the direct measurement of ion channel currents activated by this compound across the cestode muscle cell membrane.

Materials:

  • Prepared cestode muscle strip (from Protocol 1)

  • TEVC amplifier system (e.g., Axoclamp)

  • Digitizer and data acquisition software

  • Micromanipulators

  • Glass capillaries for pulling microelectrodes

  • Microelectrode puller

  • 3 M KCl for filling electrodes

  • Recording chamber with perfusion system

  • This compound stock solution (in DMSO) and cestode saline for dilutions

Procedure:

  • Mount the muscle strip in the recording chamber, securing it with pins. Ensure the inner muscle layer is facing upwards.

  • Continuously perfuse the chamber with cestode saline (flow rate ~2 mL/min).

  • Pull glass microelectrodes to a resistance of 10-20 MΩ when filled with 3 M KCl.

  • Using micromanipulators, carefully impale a single muscle fiber with two electrodes (one for voltage sensing, one for current injection).

  • Switch the amplifier to voltage-clamp mode and hold the membrane potential at a resting level, typically between -30 mV and -60 mV.

  • Allow the recording to stabilize and establish a baseline current for 2-5 minutes.

  • Begin perfusion with the lowest concentration of this compound. Prepare dilutions fresh from the stock solution. Note: The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.

  • Record any change in the holding current. An inward current (typically carried by Na+ or Ca2+) will be observed if this compound opens cation channels.

  • After the response reaches a plateau or peak, wash out the drug with saline until the current returns to baseline.

  • Repeat steps 7-9 with progressively higher concentrations of this compound to establish a dose-response relationship.

  • Analyze the data by measuring the peak inward current at each concentration and calculate the EC50 value.

Protocol 3: Isometric Muscle Tension Measurement

This protocol quantifies the contractile force generated by the cestode muscle strip in response to this compound.

Materials:

  • Prepared cestode muscle strip (from Protocol 1)

  • Tissue organ bath with aeration

  • Isometric force transducer

  • Amplifier and data acquisition system

  • Small hooks or clips for mounting the muscle strip

Procedure:

  • Calibrate the isometric force transducer according to the manufacturer's instructions.

  • Mount the muscle strip vertically in the organ bath, which is filled with pre-warmed and aerated cestode saline.

  • Attach one end of the strip to a fixed point at the bottom of the bath and the other end to the force transducer.

  • Apply a small amount of initial tension (preload), typically 50-100 mg, and allow the muscle to equilibrate for 20-30 minutes, washing with fresh saline every 10 minutes.

  • Record the baseline muscle tension.

  • Add this compound directly to the bath to achieve the desired final concentration, starting with the lowest dose.

  • Record the increase in muscle tension until a stable plateau is reached. The rapid, sustained contraction is indicative of spastic paralysis.[9]

  • Thoroughly wash the tissue with fresh saline to allow for relaxation and return to baseline tension.

  • Repeat steps 6-8 with increasing concentrations of this compound to generate a cumulative dose-response curve.

  • Analyze the data by measuring the peak tension developed at each concentration (normalized to the maximum response) and calculate the EC50 for contraction.

Conclusion

While direct electrophysiological studies on this compound are lacking, the extensive research on its analogue praziquantel provides a robust framework for understanding its mechanism of action. This compound likely acts as a potent activator of a cestode-specific TRP channel, leading to a massive influx of cations, depolarization, and a subsequent Ca2+-dependent spastic paralysis of the musculature. The protocols outlined above provide a comprehensive toolkit for researchers to directly test this hypothesis, quantify the electrophysiological and contractile effects of this compound, and further elucidate its precise molecular interactions, aiding in the development of future anthelmintic therapies.

References

Using Epsiprantel as a Probe for Studying Cestode Physiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel, a pyrazinoisoquinoline derivative, is a potent anthelmintic agent highly effective against cestode (tapeworm) infections in veterinary medicine.[1][2] Its mechanism of action, while not fully elucidated, is believed to be analogous to that of praziquantel, involving the disruption of calcium homeostasis, leading to spastic paralysis of the parasite's musculature and damage to its tegument (outer covering).[3] These characteristics make this compound a valuable tool for researchers studying various aspects of cestode physiology, from neuromuscular function to tegumental biology and ion channel pharmacology.

This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in the laboratory to investigate the physiology of cestodes.

Mechanism of Action

The primary mode of action of this compound is thought to involve the modulation of voltage-gated calcium channels (VGCCs) in the cestode's cell membranes.[3][4][5] This leads to a rapid and sustained influx of calcium ions into the parasite's cells, particularly muscle and tegmental cells. The resulting increase in intracellular calcium concentration causes tetanic muscle contraction and paralysis.[3] Concurrently, the elevated calcium levels contribute to the vacuolization and disruption of the tegument, exposing it to the host's digestive processes.[3]

Proposed Signaling Pathway for this compound Action

Epsiprantel_Pathway This compound This compound VGCC Voltage-Gated Ca²⁺ Channel (β subunit) This compound->VGCC Binds to/modulates Ca_influx Rapid Ca²⁺ Influx VGCC->Ca_influx Opens Muscle_Cell Muscle Cell Ca_influx->Muscle_Cell Tegument_Cell Tegumental Syncytium Ca_influx->Tegument_Cell Contraction Spastic Paralysis Muscle_Cell->Contraction Leads to Vacuolization Tegumental Vacuolization and Disruption Tegument_Cell->Vacuolization Leads to

Caption: Proposed signaling pathway of this compound in cestodes.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound against various cestode species. Currently, specific IC50 and EC50 values for this compound in cestodes are not widely reported in the literature.

Table 1: In Vivo Efficacy of this compound Against Cestodes in Dogs

Cestode SpeciesHostDosage (mg/kg)Efficacy (%)Reference
Taenia pisiformisDog1.0100
Taenia sp.Dog2.7592.9
5.5100
8.2594.6
Dipylidium caninumDog2.7544.8
5.599.8
8.25100
Echinococcus granulosusDog2.5 - 10High[3]

Table 2: In Vitro Effects of this compound on Echinococcus granulosus

StageConcentration (µg/mL)Observed EffectReference
Protoscoleces, Juveniles, Adults10Tegumental damage and death[3]

Experimental Protocols

In Vitro Motility Assay

This protocol is adapted from methods used for other anthelmintics and can be used to quantify the paralytic effect of this compound on cestodes.[6][7] The model organism Hymenolepis microstoma is suitable for such in vitro studies.[8][9][10]

Objective: To determine the effect of this compound on the motility of adult cestodes or larval stages (e.g., protoscoleces).

Materials:

  • Adult Hymenolepis microstoma or Echinococcus multilocularis protoscoleces

  • Culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal calf serum)

  • This compound stock solution (in DMSO)

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope with a camera or a dedicated motility tracking system

Procedure:

  • Isolate adult worms or protoscoleces from the host. For H. microstoma, adult worms can be obtained from the bile ducts of infected mice.[9]

  • Wash the parasites several times in pre-warmed culture medium.

  • Place individual adult worms or a defined number of protoscoleces into the wells of a multi-well plate containing fresh, pre-warmed culture medium.

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Add the this compound dilutions to the wells.

  • Incubate the plates at 37°C and 5% CO₂.

  • At defined time points (e.g., 1, 4, 12, 24 hours), record the motility of the parasites. This can be done by:

    • Visual Scoring: Using a predefined scoring system (e.g., 0 = no movement, 1 = infrequent, slight movement, 2 = slow, coordinated movement, 3 = normal, active movement).

    • Automated Tracking: Using a video recording and image analysis software to quantify movement parameters (e.g., velocity, distance moved).[6]

  • Calculate the percentage inhibition of motility for each concentration relative to the vehicle control.

Experimental Workflow for In Vitro Motility Assay

Motility_Workflow A Isolate and Wash Cestodes B Aliquot into Multi-well Plates A->B D Add Drug to Wells B->D C Prepare this compound Dilutions C->D E Incubate at 37°C, 5% CO₂ D->E F Record Motility at Time Points E->F G Analyze Data and Calculate Inhibition F->G Experimental_Logic A Hypothesis: This compound disrupts Ca²⁺ homeostasis leading to paralysis and tegumental damage B Calcium Influx Assay A->B C Motility Assay A->C D Electron Microscopy A->D E Electrophysiology (Advanced) A->E F Confirmation of Ca²⁺-dependent paralysis B->F Explains C->F G Visualization of structural damage D->G H Direct measurement of ion channel activity E->H

References

Troubleshooting & Optimization

Technical Support Center: Epsiprantel In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with the in vitro efficacy of Epsiprantel.

Troubleshooting Guide: Poor In Vitro Efficacy of this compound

This guide addresses common issues that may lead to poor or inconsistent results in in vitro assays with this compound.

1. Issue: Low or No Observed Efficacy

  • Question: My in vitro assay shows little to no effect of this compound on the target cestode. What are the possible causes?

    Answer: Several factors could contribute to the lack of efficacy. Consider the following troubleshooting steps:

    • Solubility and Compound Preparation: this compound is sparingly soluble in water.[1] Improper dissolution can lead to a lower actual concentration in your assay than intended.

      • Recommendation: Prepare a stock solution in an appropriate organic solvent. While specific solvent information for this compound is not widely published, Dimethyl Sulfoxide (DMSO) is a common solvent for poorly water-soluble drugs in in vitro assays. One study on Echinococcus multilocularis protoscoleces used DMSO for activation, suggesting its compatibility with these organisms.[2]

      • Protocol:

        • Prepare a high-concentration stock solution of this compound in 100% DMSO.

        • For your assay, dilute the stock solution in the culture medium to the final desired concentration.

        • Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.[3]

        • Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup.

    • Drug Concentration: The effective concentration can vary between parasite species and life stages.

      • Recommendation: A concentration of 10 µg/mL has been shown to be effective against Echinococcus granulosus protoscoleces, juvenile, and adult worms in vitro.[4] If you are using a lower concentration, consider performing a dose-response experiment to determine the optimal concentration for your specific parasite and life stage.

    • Parasite Life Stage: The susceptibility to this compound can differ depending on the developmental stage of the parasite. Adult worms have been observed to respond more quickly to in vitro treatment than immature stages, with protoscoleces being the least affected.[1]

      • Recommendation: Ensure you are using the appropriate life stage for your research question. If you are targeting adult worms, using protoscoleces may not yield the expected results.

    • Assay Duration: The effects of this compound may not be immediate.

      • Recommendation: In vitro studies on Echinococcus granulosus have shown that it can take up to 15 days to achieve high levels of mortality.[1] Ensure your assay duration is sufficient to observe the effects of the drug.

2. Issue: Inconsistent Results Between Experiments

  • Question: I am observing high variability in the efficacy of this compound between different experimental runs. What could be the cause?

    Answer: Inconsistent results can stem from several sources of variability.

    • Parasite Viability and Health: The initial health of the parasites used in the assay is critical.

      • Recommendation: Use freshly isolated and healthy parasites for each experiment. Assess viability before starting the assay using methods such as motility scoring or vital staining.

    • Inconsistent Drug Preparation: Variability in the preparation of the this compound solution can lead to different effective concentrations.

      • Recommendation: Prepare fresh stock solutions regularly and use precise dilution techniques. Ensure the compound is fully dissolved before adding it to the culture medium.

    • Culture Conditions: Variations in culture conditions can affect parasite health and drug efficacy.

      • Recommendation: Maintain consistent culture conditions, including temperature, pH, and media composition, across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro mechanism of action of this compound?

A1: The mechanism of action of this compound is believed to be similar to that of praziquantel. It disrupts calcium homeostasis in the parasite, leading to a rapid influx of calcium ions.[1] This results in tetanic muscle contraction and paralysis. Additionally, this compound causes severe damage to the parasite's tegument (outer surface), leading to vacuolization and disruption.[4]

Q2: What is a typical effective in vitro concentration for this compound?

A2: A concentration of 10 µg/mL has been successfully used in vitro to cause tegumental damage and death in Echinococcus granulosus protoscoleces, juvenile, and adult worms.[4] However, the optimal concentration may vary depending on the parasite species and life stage being tested.

Q3: How should I prepare this compound for my in vitro assay?

A3: Given that this compound is sparingly soluble in water, it is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted in the culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture low (e.g., ≤0.5%) and to include a vehicle control.[2][3]

Q4: How long should I incubate the parasites with this compound?

A4: The required incubation time can be lengthy. For Echinococcus granulosus, significant effects were observed over a period of 15 days.[1] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.

Q5: Are there any known resistance mechanisms to this compound?

A5: While resistance to praziquantel has been reported in some trematodes, specific in vitro resistance mechanisms for this compound are not well-documented in the provided search results. However, as with any anthelmintic, the potential for resistance should be considered, especially with parasites sourced from areas with a history of extensive drug use.

Quantitative Data Summary

ParameterOrganismLife StageConcentrationEffectSource
EfficacyEchinococcus granulosusProtoscoleces10 µg/mL70% mortality by day 15 (single dose), 95% mortality by day 15 (repeated doses)[1]
EfficacyEchinococcus granulosusJuvenile Worms10 µg/mL100% mortality by day 15[1]
EfficacyEchinococcus granulosusAdult Worms10 µg/mL100% mortality by day 15[1]
EfficacyEchinococcus granulosusAdult Worms10 µg/mLTegumental damage and death[4]

Experimental Protocols

Protocol 1: In Vitro Efficacy of this compound against Echinococcus granulosus

This protocol is adapted from the methodology described by Thompson et al. (1991).[4]

  • Parasite Preparation:

    • Protoscoleces: Aseptically collect from hydatid cysts of infected sheep.

    • Juvenile Worms: Culture protoscoleces in an appropriate evaginating solution for 7 days.

    • Adult Worms: Obtain from experimentally infected dogs.

  • This compound Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Note: As the exact solvent used in the original study is not specified, DMSO is a suggested solvent for poorly water-soluble compounds. Researchers should validate the solvent's compatibility and ensure the final concentration in the assay does not exceed 0.5%.

  • In Vitro Assay:

    • In a suitable multi-well plate, culture the different life stages of E. granulosus in an appropriate culture medium.

    • Add the this compound stock solution to the culture medium to achieve a final concentration of 10 µg/mL.

    • For repeated dose experiments, change the culture medium and re-dose with this compound every 36 hours.

    • Include a vehicle control group (culture medium with the same final concentration of DMSO).

    • Include a negative control group (culture medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).

  • Assessment of Efficacy:

    • Observe the parasites daily under an inverted microscope.

    • Assess mortality based on the lack of motility and morphological changes (e.g., tegumental damage, contraction).

    • Continue the observation for up to 15 days.

Visualizations

Epsiprantel_Mechanism_of_Action cluster_parasite Cestode Parasite This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Disrupts Tegument Tegument This compound->Tegument Directly Affects Ca_Influx Rapid Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Contraction Tetanic Muscle Contraction & Paralysis Ca_Influx->Contraction Damage Tegumental Damage (Vacuolization) Tegument->Damage

Caption: Proposed mechanism of action of this compound on cestodes.

Troubleshooting_Workflow Start Start: Poor In Vitro Efficacy Check_Solubility 1. Check Drug Solubility & Preparation Start->Check_Solubility Check_Concentration 2. Verify Drug Concentration Check_Solubility->Check_Concentration Properly Dissolved? End_Fail Further Investigation Needed Check_Solubility->End_Fail No Check_Life_Stage 3. Assess Parasite Life Stage Check_Concentration->Check_Life_Stage Correct Dose? Check_Concentration->End_Fail No Check_Duration 4. Evaluate Assay Duration Check_Life_Stage->Check_Duration Appropriate Stage? Check_Life_Stage->End_Fail No Check_Viability 5. Confirm Parasite Viability Check_Duration->Check_Viability Sufficient Time? Check_Duration->End_Fail No End_Success Resolution: Improved Efficacy Check_Viability->End_Success Healthy Parasites? Check_Viability->End_Fail No

Caption: Troubleshooting workflow for poor in vitro efficacy of this compound.

References

Technical Support Center: Optimizing Epsiprantel Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Epsiprantel for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a pyrazino-benzazepine derivative anthelmintic agent used in veterinary medicine to treat tapeworm infections in cats and dogs.[1][2] It is a stable, white solid that is sparingly soluble in water.[1][3] This poor aqueous solubility presents a significant challenge for in vitro studies, as the compound may precipitate out of solution in aqueous-based cell culture media, leading to inaccurate and unreliable experimental results.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: While precise quantitative solubility data is not extensively published, the available information and the general characteristics of poorly water-soluble drugs allow for a qualitative assessment. For accurate experimental work, it is recommended to empirically determine the solubility in your specific solvent and buffer systems.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRemarks
WaterSparingly Soluble[1][3]Not recommended as a primary solvent for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common choice for preparing high-concentration stock solutions of poorly soluble compounds.
EthanolSolubleCan be used as a co-solvent. Ensure the final concentration is non-toxic to cells.
MethanolSolubleAnother potential organic solvent for stock solutions.
Propylene GlycolSolubleOften used as a vehicle in formulation studies.

Q3: How should I prepare a stock solution of this compound for my in vitro experiments?

A3: Preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step. This stock can then be diluted to the final working concentration in your aqueous assay medium.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 326.43 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 326.43 g/mol * (1000 mg / 1 g) = 3.26 mg

  • Weighing:

    • Accurately weigh out 3.26 mg of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (if necessary):

    • If the compound does not fully dissolve, you may warm the solution in a water bath set to 37°C for 5-10 minutes.

    • Vortex again after warming. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sterilization and Storage:

    • The resulting stock solution is typically considered sterile due to the nature of DMSO. If needed, sterile-filter through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Q4: My this compound solution precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue when diluting a drug from an organic solvent into an aqueous medium.[6] The sudden change in solvent polarity can cause the drug to fall out of solution.

Table 2: Troubleshooting Precipitation in Cell Culture Media

ProblemProbable CauseRecommended Solution
Immediate precipitation upon dilution.The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound.
The volume of organic solvent added is too high, causing a localized concentration shock.Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the this compound stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations.[6]
Prepare an intermediate dilution in a mixture of organic solvent and medium before the final dilution.
The medium becomes cloudy over time in the incubator.The compound is slowly precipitating out of the supersaturated solution.Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins or the use of a low concentration of a non-ionic surfactant like Tween® 80.[7] Ensure the chosen excipient is not cytotoxic at the working concentration.
The final concentration of the organic solvent (e.g., DMSO) is too high and is causing precipitation or cellular toxicity.Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.5% (v/v), although the tolerance can be cell-line dependent. Always run a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.

Advanced Solubilization Strategies

Q5: Are there other methods to improve the solubility of this compound for in vitro testing?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[8]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of nonpolar drugs.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[7] Non-ionic surfactants like Tween® 80 or Poloxamers are often used in cell-based assays.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[8]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the medium can increase solubility.[8] However, this is often limited by the narrow physiological pH range required for most in vitro assays.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Optimization

The following diagram outlines a systematic approach to preparing and troubleshooting this compound solutions for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex & Gentle Warming (37°C) dissolve->vortex store Store at -20°C vortex->store dilute Dilute Stock in Pre-warmed Aqueous Assay Medium store->dilute observe Visually Inspect for Precipitation dilute->observe precip Precipitation Observed? observe->precip yes Yes precip->yes no No precip->no reduce_conc Lower Final Concentration yes->reduce_conc Primary Action end_node Proceed with In Vitro Assay no->end_node slow_add Add Stock Dropwise to Vortexing Medium reduce_conc->slow_add If still precipitates use_cosolvent Consider Co-solvents/ Surfactants slow_add->use_cosolvent Advanced Strategy use_cosolvent->dilute Re-attempt Dilution

Caption: A workflow for preparing and troubleshooting this compound solutions.

Proposed Signaling Pathway of this compound

The exact molecular mechanism of this compound is not fully elucidated, but it is believed to be similar to that of Praziquantel.[2][4][9] This involves the disruption of calcium ion homeostasis in the parasite.

G cluster_host Parasite (e.g., Tapeworm) cluster_outcome Outcome in Host This compound This compound tegument Parasite Tegument (Outer Surface) This compound->tegument Targets ca_channel Voltage-gated Ca²⁺ Channels tegument->ca_channel Interacts with ca_influx Massive Influx of Ca²⁺ Ions ca_channel->ca_influx Causes contraction Tetanic Muscle Contraction ca_influx->contraction vacuolization Tegumental Vacuolization ca_influx->vacuolization paralysis Spastic Paralysis contraction->paralysis digestion Parasite is Dislodged and Digested paralysis->digestion vacuolization->digestion

Caption: Proposed mechanism of action of this compound in cestodes.

References

Troubleshooting Epsiprantel precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Epsiprantel precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an anthelmintic drug, primarily used in veterinary medicine to treat tapeworm infections.[1][2][3] It is a stable, white solid.[1][4] A key challenge for in vitro studies is its limited solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₂[5]
Molecular Weight326.43 g/mol [1][4][5]
Solubility in WaterSparingly soluble[1][4][5]
Chemical ClassPyrazino-isoquinoline derivative
AppearanceWhite solid[1][4]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of sparingly soluble compounds like this compound in culture media is a common issue that can arise from several factors:

  • High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit in that specific medium.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the presence of undissolved microcrystals that act as seeds for further precipitation.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture medium, such as salts (especially calcium and phosphate), proteins (from serum), and pH, can influence the solubility of this compound.[5][6]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of dissolved compounds.[5][6]

  • High DMSO Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to maintain this compound in solution, or in some cases, too high, causing cellular toxicity.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound.[2][4] It is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell lines tolerating less than 0.1%.[2][4] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guides

Issue: I observed a precipitate immediately after adding my this compound stock solution to the culture medium.

This is a classic sign of "solvent shock" or exceeding the solubility limit.

Troubleshooting Steps:

  • Review Final Concentration: Check if the intended final concentration of this compound is appropriate. For a sparingly soluble compound, you may need to work at a lower concentration.

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

  • Pre-warm the Media: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) might help maintain solubility. Always validate with a vehicle control.

Issue: The culture medium was clear initially, but a precipitate formed after some time in the incubator.

This could be due to temperature effects, interactions with media components over time, or the compound coming out of a supersaturated state.

Troubleshooting Steps:

  • Check for Temperature Stability: Ensure the incubator temperature is stable. Avoid repeated cooling and warming of the media.

  • Evaluate Media Components: If using serum, consider that proteins can sometimes bind to compounds and either aid in solubilization or contribute to precipitation. You could briefly test the solubility in serum-free versus serum-containing media.

  • pH Considerations: Ensure the pH of your culture medium is stable and within the optimal range for your cells. A shift in pH can alter the charge state of a compound and affect its solubility.

  • Consider Fresh Preparations: For longer experiments, it may be beneficial to prepare fresh this compound-containing media at each media change rather than preparing a large batch at the beginning.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions

This protocol provides a general guideline for dissolving and diluting this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium (with and without serum)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out a small amount of this compound powder (e.g., 10 mg).

    • Dissolve the powder in a minimal volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect for any remaining particulate matter.

    • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-precipitates.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Final Working Dilutions:

    • Thaw an aliquot of the concentrated stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed, serum-free culture medium to create an intermediate stock. For example, add 2 µL of a 10 mM stock to 998 µL of serum-free medium to get a 20 µM intermediate solution.

    • Gently vortex the intermediate dilution.

    • Add the required volume of the intermediate dilution to your final volume of complete (serum-containing) culture medium to achieve the desired final concentration. For example, add 1 mL of the 20 µM intermediate to 9 mL of complete medium to get a final concentration of 2 µM.

    • Swirl the final culture medium gently to ensure homogeneity before adding it to your cells.

Table 2: Example Dilution Scheme for this compound

StepStarting SolutionDiluentDilution FactorResulting ConcentrationFinal DMSO % (Example)
1This compound Powder100% DMSO-10 mM (Stock)100%
210 mM StockSerum-Free Medium1:50020 µM (Intermediate)0.2%
320 µM IntermediateComplete Medium1:102 µM (Final)0.02%

Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitate Observed in Culture Medium q1 When did precipitation occur? start->q1 immediately Immediately upon adding to media q1->immediately Immediately later After incubation q1->later Later cause1 Likely Cause: - Concentration too high - 'Solvent Shock' immediately->cause1 cause2 Likely Cause: - Temperature instability - Media interaction - Unstable supersaturation later->cause2 solution1 Solutions: 1. Lower final concentration. 2. Use serial dilution. 3. Pre-warm media. cause1->solution1 solution2 Solutions: 1. Ensure stable incubator temp. 2. Test in serum-free media. 3. Prepare fresh media for long experiments. cause2->solution2

Caption: A workflow diagram for troubleshooting this compound precipitation.

Epsiprantel_Signaling_Hypothesis Hypothesized this compound Interaction with Calcium Signaling This compound This compound Ca_Channel Calcium Ion Channels This compound->Ca_Channel Interacts with (hypothesized) Ca_Influx Increased Intracellular Ca²⁺ Ca_Channel->Ca_Influx Modulates Signaling_Cascade Downstream Signaling Cascades (e.g., Calmodulin, Protein Kinases) Ca_Influx->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Cytotoxicity, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

Caption: A hypothesized signaling pathway for this compound's effect on cellular calcium.

References

Technical Support Center: Development of Epsiprantel-Resistant Cestode Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the development of epsiprantel-resistant cestode cell lines. Given that the establishment of such cell lines is a novel research area, this guide adapts established principles from the development of drug-resistant cell lines in other fields, including oncology and parasitology.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of inducing and maintaining this compound resistance in cestode cell cultures.

Problem Potential Cause(s) Recommended Solution(s)
High Rate of Cell Death After Initial this compound Exposure Initial drug concentration is too high.Start with a lower, sub-lethal concentration of this compound. A good starting point is the IC20 (the concentration that inhibits 20% of cell proliferation), which should be determined from a baseline dose-response curve of the parental (sensitive) cell line.[1]
Cestode cell culture is unhealthy or stressed prior to drug application.Ensure the parental cell line is in the logarithmic growth phase and exhibits high viability before initiating drug selection.[2][3]
Resistant Phenotype is Lost After Drug Removal Resistance mechanism is unstable or transient.Maintain a low, continuous dose of this compound (e.g., IC10-IC20) in the culture medium to sustain selective pressure.[4] Periodically re-verify the IC50 to monitor the stability of the resistance.[4]
Contamination with parental (sensitive) cells.Re-clone the resistant population by limiting dilution to ensure a pure, monoclonal resistant cell line.[1]
Inconsistent IC50 Values in Resistant Line Heterogeneous population of resistant cells.Perform single-cell cloning to isolate clones with distinct resistance levels.
Experimental variability.Standardize all experimental parameters, including cell seeding density, drug exposure time, and viability assay protocols, to minimize variation.[5]
Slow Growth of the Resistant Cell Line Fitness cost associated with the resistance mechanism.This is a common phenomenon. Continue to culture the cells under selective pressure. The growth rate may improve over several passages as the cells adapt.
Suboptimal culture conditions.Re-optimize culture conditions (e.g., medium supplements, gas mixture, temperature) for the resistant line, as its metabolic needs may have changed.
Contamination in Long-Term Cultures Breakdown in aseptic technique during prolonged experiments.Strictly adhere to aseptic techniques.[6] Consider using antibiotics in the culture medium, but be aware that this can sometimes mask low-level contamination.[7]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise molecular mechanism of this compound is not fully known.[8] However, it is believed to be similar to that of praziquantel.[8][9] This involves disrupting calcium ion regulation in the parasite, leading to muscle paralysis and damage to the worm's outer layer (tegument), making it susceptible to digestion by the host.[8][9]

Q2: How do I determine the starting concentration of this compound for resistance induction?

A2: First, you must establish a baseline dose-response curve for your parental (wild-type) cestode cell line. From this curve, calculate the half-maximal inhibitory concentration (IC50). The recommended starting concentration for inducing resistance is typically the IC20 (the concentration that inhibits 20% of cell growth), which allows for the survival of a sub-population of cells with potential resistance.[1]

Q3: What methods can be used to generate a resistant cell line?

A3: The most common method is continuous exposure to gradually increasing concentrations of the drug.[4][10] Begin with a low dose (e.g., IC20) and, once the cells have recovered and are proliferating, increase the drug concentration in stepwise increments (e.g., by 25-50%).[1] This process is repeated over several weeks or months.[10]

Q4: How can I confirm that my cell line is genuinely resistant?

A4: Resistance is confirmed by comparing the IC50 value of the selected cell line to that of the original parental cell line.[4][10] A significantly higher IC50 in the selected line indicates the development of resistance. The Resistance Index (RI), calculated as (IC50 of resistant line) / (IC50 of parental line), is used to quantify the degree of resistance. An RI of 5 or greater is often considered a successful development of a resistant line.[1]

Q5: What are the potential mechanisms of resistance to this compound?

A5: While not yet documented for this compound in cestode cell lines, potential mechanisms, based on general principles of drug resistance, could include:

  • Increased drug efflux: Overexpression of transporter proteins (like P-glycoprotein) that pump the drug out of the cell.[3][11]

  • Target modification: Alterations in the molecular target of this compound (e.g., calcium channels), reducing the drug's binding affinity.[11]

  • Drug inactivation: Enzymatic modification or degradation of the drug.[11]

  • Metabolic pathway alterations: Changes in cellular metabolism that bypass the drug's effects.[12]

Q6: Is it necessary to use a clonal population for resistance studies?

A6: Yes, it is highly recommended. A polyclonal population may contain a mix of cells with different resistance mechanisms and levels, leading to inconsistent results.[3] Isolating a monoclonal resistant cell line through techniques like limiting dilution ensures a homogenous population for detailed mechanistic studies.[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cestode Cells

This protocol outlines the procedure for determining the baseline sensitivity of the parental cestode cell line to this compound.

  • Cell Seeding: Culture the parental cestode cells to approximately 80% confluency. Harvest the cells and perform a viable cell count. Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).[1][2]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0 µM to 100 µM).

  • Drug Exposure: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include solvent-only controls.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[13]

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[4][10]

Protocol 2: Stepwise Selection for this compound-Resistant Cestode Cell Line

This protocol describes the process of inducing resistance through incremental exposure to this compound.

  • Initiation: Begin by culturing the parental cestode cell line in a medium containing this compound at a concentration equal to its IC20, as determined in Protocol 1.[1]

  • Recovery and Expansion: Initially, significant cell death is expected. Monitor the culture closely. Replace the drug-containing medium every 2-3 days.[13] Allow the surviving cells to proliferate until they reach approximately 80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Iterative Selection: Repeat Step 2 and 3, gradually increasing the drug concentration in a stepwise manner. If at any point more than 50% of the cells die, reduce the concentration to the previous level for a few more passages before attempting to increase it again.[1]

  • Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial parental IC50).

  • Maintenance: To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC20 of the resistant line or the highest concentration achieved).[4]

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Resistant Cestode Cell Lines
Cell LinePassage NumberThis compound IC50 (µM)Resistance Index (RI)
Parental (WT)N/A5.2 ± 0.41.0
This compound-R1028.5 ± 2.15.5
This compound-R2055.1 ± 3.810.6
This compound-R3098.7 ± 6.519.0

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow for Resistance Development

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Stepwise Drug Selection cluster_2 Phase 3: Isolation & Verification A Parental Cestode Cell Line B Determine IC50 (Protocol 1) A->B C Expose to low dose This compound (IC20) B->C D Culture until proliferation resumes C->D E Increase drug concentration D->E F Repeat cycle (several months) E->F F->D Iterate G Isolate monoclonal lines (Limiting Dilution) F->G H Determine new IC50 & Calculate RI G->H I Cryopreserve validated resistant stocks H->I

Caption: Workflow for developing this compound-resistant cestode cell lines.

Hypothetical Signaling Pathway for this compound Resistance

G cluster_0 Cell Exterior cluster_1 Cell Interior Epsi_ext This compound Epsi_int This compound Epsi_ext->Epsi_int Diffusion Target Ca2+ Channel (Drug Target) Epsi_int->Target Inhibits Efflux Efflux Pump (e.g., ABC Transporter) Epsi_int->Efflux Substrate for Metabolism Metabolic Inactivation Epsi_int->Metabolism Substrate for Paralysis Tegument Damage & Paralysis Target->Paralysis Efflux->Epsi_ext Pumps out Metabolism->Epsi_int Degrades

References

Technical Support Center: Improving the Oral Formulation of Epsiprantel for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral formulation of Epsiprantel for research applications.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its oral formulation a challenge for research?

This compound is an anthelmintic drug used to treat tapeworm infections in cats and dogs.[1][2] It is a stable, white solid that is sparingly soluble in water.[1][3][4] For its intended use, minimal absorption from the gastrointestinal tract is desirable as the drug acts directly on the tapeworms.[1][2] However, for research purposes exploring potential systemic effects or new indications, this poor aqueous solubility and low absorption present a significant challenge to achieving adequate bioavailability.[5][6][7][8]

2. What are the key physicochemical properties of this compound to consider for formulation development?

Understanding the physicochemical properties of this compound is crucial for designing an effective oral formulation.

PropertyValueReference
Molecular Weight 326.43 g/mol [4]
Chemical Name 2-(cyclohexyl-carbonyl)-4-oxo 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][6]benza-zepine[1]
Appearance White solid[1][4]
Solubility Sparingly soluble in water[1][3][4]
Absorption Minimal absorption after oral administration[4]

3. What are some common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the dissolution and absorption of poorly water-soluble drugs. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nanosizing can improve dissolution rates.[5][6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.[5][6][8] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hypromellose acetate succinate (HPMCAS).[9][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5][8][11]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[5][6]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in In Vitro Studies

Possible Causes:

  • Poor wettability of the drug powder: Due to its hydrophobic nature, this compound powder may not disperse easily in the dissolution medium.

  • Drug particle size is too large: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

  • Inadequate agitation in the dissolution apparatus: Insufficient stirring can lead to the formation of a stagnant layer around the drug particles, hindering dissolution.

Troubleshooting Steps:

  • Incorporate a Wetting Agent: Add a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Polysorbate 80) to the dissolution medium to improve the wettability of this compound.

  • Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of the this compound active pharmaceutical ingredient (API).

  • Optimize Agitation: Ensure the stirring speed in the dissolution apparatus is adequate to maintain sink conditions and prevent coning of the powder at the bottom of the vessel.

  • Consider Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Possible Causes:

  • Food effect: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.

  • Inconsistent formulation performance: The physical instability of the formulation (e.g., precipitation of the drug in the GI tract) can lead to variable absorption.

  • Gastric pH variability: The solubility of this compound may be pH-dependent, leading to variations in dissolution and absorption.

Troubleshooting Steps:

  • Standardize Feeding Protocol: Conduct in vivo studies in either fasted or fed states consistently across all study animals to minimize variability due to food effects.

  • Evaluate Formulation Stability: Assess the physical and chemical stability of the formulation under simulated gastrointestinal conditions (e.g., different pH and enzyme concentrations).

  • Investigate pH-Solubility Profile: Determine the solubility of this compound at different pH values to understand its potential for variable dissolution in the stomach and intestine.

  • Utilize Enabling Formulations: Consider formulations that are less susceptible to gastrointestinal conditions, such as amorphous solid dispersions or lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • Scrape the resulting solid film from the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently grind the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of the improved this compound formulation compared to the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • This compound pure drug

  • This compound solid dispersion

  • HPLC for drug quantification

Methodology:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 75 RPM.

  • Accurately weigh an amount of pure this compound or this compound solid dispersion equivalent to a specific dose and place it in each dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing API This compound API Mixing Dissolution API->Mixing Excipient Hydrophilic Polymer (e.g., PVP) Excipient->Mixing Solvent Organic Solvent Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Sizing Drying->Milling SD Solid Dispersion Milling->SD Dissolution Dissolution Testing SD->Dissolution Analysis HPLC Analysis Dissolution->Analysis Result Dissolution Profile Analysis->Result

Caption: Workflow for Solid Dispersion Formulation and Testing.

troubleshooting_workflow Problem Low In Vitro Dissolution Cause1 Poor Wettability Problem->Cause1 Cause2 Large Particle Size Problem->Cause2 Cause3 Inadequate Agitation Problem->Cause3 Solution1 Add Surfactant Cause1->Solution1 Solution4 Prepare Solid Dispersion Cause1->Solution4 Solution2 Micronize/Nanomill API Cause2->Solution2 Cause2->Solution4 Solution3 Optimize Stirring Speed Cause3->Solution3

Caption: Troubleshooting Logic for Low In Vitro Dissolution.

References

Technical Support Center: Epsiprantel In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address and manage variability in in vivo studies involving the anthelmintic drug Epsiprantel.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it influence in vivo results?

A: The precise molecular mechanism of action for this compound has not been fully elucidated. However, it is widely believed to be similar to that of praziquantel.[1] The proposed mechanism involves:

  • Disruption of Calcium Homeostasis: this compound is thought to affect the parasite's calcium ion regulation, leading to rapid and sustained muscle contraction and paralysis.[2]

  • Tegumental Damage: The drug causes damage and vacuolization to the worm's outer layer (tegument).[2]

  • Host Digestion: This paralysis and tegumental damage prevents the tapeworm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion or digestion by the host.[1]

Variability can be introduced if host factors, such as gut motility or digestive enzyme activity, differ between subjects, thereby affecting the clearance of the paralyzed parasites.

MOA cluster_drug Drug Action cluster_parasite Effect on Cestode (Tapeworm) cluster_host Host Response This compound This compound Ca_Regulation Disrupts Ca2+ Homeostasis This compound->Ca_Regulation Tegument Tegumental Vacuolization This compound->Tegument Paralysis Spastic Paralysis Ca_Regulation->Paralysis Detachment Detachment from Gut Wall Paralysis->Detachment Tegument->Detachment Expulsion Expulsion / Digestion Detachment->Expulsion

Caption: Proposed mechanism of action for this compound on cestodes.

Q2: We are observing inconsistent efficacy in our rodent model. What are the common sources of variability?

A: Variability in anthelmintic efficacy studies is a common challenge. Key factors include:

  • Drug Formulation: this compound is sparingly soluble in water.[3][4] Inconsistent formulation (e.g., particle size, suspension uniformity) can lead to variable dosing and absorption.

  • Animal Host Factors: Age, sex, strain, immune status, and gut microbiome of the host animal can influence drug metabolism and parasite clearance.[5] For instance, puppies and kittens under 7 weeks of age are not recommended for treatment.[3][6]

  • Parasite Factors: The species, strain, developmental stage (larval vs. adult), and burden of the parasite can significantly impact drug susceptibility.[2][7]

  • Underdosing: Incorrect dose calculation, often due to inaccurate estimation of animal body weight, is a major contributor to reduced efficacy and can promote the development of resistance.[8][9]

  • Host Diet and Fasting: The presence or absence of food in the gastrointestinal tract can alter drug transit time and bioavailability. While fasting is not required for commercial this compound use, its impact should be standardized in a research setting.[3]

Q3: Is there an optimal dose for this compound in experimental settings?

A: The recommended commercial dosage is 2.75 mg/kg for cats and 5.5 mg/kg for dogs.[6][7] However, the optimal experimental dose can vary. Dose-titration studies are crucial for establishing efficacy in a specific model. Efficacy can be dose-dependent and may differ between parasite species. For example, one study in dogs showed that against Dipylidium caninum, efficacy jumped from 44.8% at 2.75 mg/kg to 99.8% at 5.5 mg/kg.[10]

Dose (mg/kg) Target Parasite Host Efficacy (%) Reference
1.0Taenia pisiformisDog100[11]
2.5D. caninumCat100[11]
2.75Taenia spp.Dog92.9[10]
2.75D. caninumDog44.8[10]
5.0T. taeniaeformisCat100[11]
5.5Taenia spp.Dog100[10]
5.5D. caninumDog100[10]
7.5E. granulosusDog>99[7]

Table 1: Summary of this compound Efficacy from Selected In Vivo Studies.

Part 2: Troubleshooting Guides

Guide 1: Issue - Higher than Expected Variability in Efficacy Between Subjects

This guide provides a logical workflow to diagnose sources of inconsistent results in your efficacy studies.

Troubleshooting cluster_formulation Formulation Checks cluster_dosing Dosing Checks cluster_animal Animal Model Checks cluster_parasite Parasitology Checks Start High Variability Observed Formulation Step 1: Review Drug Formulation Protocol Start->Formulation F_Sol Is the suspension homogenous? Formulation->F_Sol Dosing Step 2: Verify Dosing Accuracy D_BW Are animals weighed accurately on dosing day? Dosing->D_BW Animal Step 3: Assess Animal Model Consistency A_Health Are animals health-screened? (e.g., microbiome, other infections) Animal->A_Health Parasite Step 4: Confirm Parasite Strain & Burden P_Infect Is the infection load consistent pre-treatment? Parasite->P_Infect Outcome Outcome: Isolate Source of Variability F_QC Was QC performed on particle size/concentration? F_Sol->F_QC F_QC->Dosing D_Vol Is the administration volume calibrated and correct? D_BW->D_Vol D_Vol->Animal A_Standard Are age, sex, and strain standardized across groups? A_Health->A_Standard A_Standard->Parasite P_ID Is the parasite species/strain confirmed? (Potential resistance) P_Infect->P_ID P_ID->Outcome

Caption: Troubleshooting workflow for addressing in vivo study variability.

Guide 2: Issue - Lower than Expected Efficacy (Potential Resistance)

If you observe consistently low efficacy across all subjects, follow this guide to investigate.

Q: Our study shows efficacy well below the published >95%. Could this be resistance?

A: While possible, true anthelmintic resistance is a heritable loss of sensitivity and other factors must be ruled out first.[9]

  • Confirm Efficacy Calculation: First, ensure you are using a standardized method, such as the Fecal Egg Count Reduction Test (FECRT), where resistance is suspected if the reduction is <95%.[9][12]

  • Rule out Underdosing: As detailed above, systematically verify that your dose calculations, weighing, and administration technique are accurate. Sub-therapeutic dosing is a primary cause of apparent treatment failure.[13][14]

  • Check Drug Integrity: Confirm that the this compound compound has not degraded. Check the expiration date and storage conditions. Commercial tablets should be stored at 20°-25°C (68°-77°F).[3]

  • Evaluate Host-Drug Interaction: A key feature of this compound is its minimal systemic absorption, meaning it acts directly within the gastrointestinal tract.[3][4][6] Any factor that accelerates gut transit time (e.g., diarrhea, specific diet) could potentially reduce the contact time between the drug and the parasite, lowering efficacy.

  • Investigate Parasite Strain: If all other factors are controlled for, consider the possibility of a less susceptible parasite strain. This is more likely if the parasites were sourced from a region with high anthelmintic use.

Part 3: Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (Rodent Model)

Disclaimer: This is a general protocol and may require optimization for your specific study.

  • Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in a research setting.

  • Materials:

    • This compound powder (pure substance)

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

    • Mortar and pestle or homogenizer

    • Calibrated magnetic stirrer and stir bar

    • Analytical balance

    • Volumetric flasks

  • Procedure:

    • Calculate the total amount of this compound required based on the highest dose, number of animals, and a small excess volume.

    • Weigh the required amount of this compound powder accurately.

    • If starting with larger crystals, gently triturate the powder in a mortar and pestle to a fine, consistent particle size. This increases the surface area for suspension.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to vigorously stirring sterile water. Allow it to mix until fully dissolved and hydrated (this may take several hours).

    • In a small beaker, add a small amount of the vehicle to the this compound powder to create a thick, uniform paste. This "wetting" step is critical to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Transfer the suspension to a volumetric flask and add vehicle to the final desired volume.

    • Maintain continuous, gentle stirring of the final suspension throughout the dosing procedure to ensure each animal receives a consistent dose.

    • Quality Control: Visually inspect the suspension for any signs of clumping or rapid sedimentation. For rigorous studies, particle size analysis could be performed.

Protocol 2: In Vivo Efficacy Assessment via Worm Burden Count

  • Objective: To determine the efficacy of this compound by comparing the number of adult tapeworms in treated versus control animals.

  • Procedure:

    • Animal Infection: Infect animals with a standardized number of viable cestode eggs or larvae. Allow sufficient time for the parasites to mature into adults in the gastrointestinal tract (consult literature for your specific parasite model).

    • Grouping and Dosing: Randomly assign animals to a control (vehicle only) group and one or more this compound treatment groups. Administer the prepared formulation by oral gavage.

    • Necropsy: At a predetermined time point post-treatment (e.g., 3-7 days), euthanize the animals.

    • Intestinal Harvest: Carefully dissect the entire small intestine.

    • Worm Collection: Open the intestine longitudinally in a petri dish containing saline. Gently scrape the intestinal mucosa to dislodge all worms.

    • Counting: Using a dissecting microscope, count all recovered scolices (heads) of the tapeworms. Counting scolices is more accurate than counting strobilae (bodies), which may be fragmented.

    • Calculation of Efficacy:

      • Calculate the mean worm burden for the control group (Wc) and the treated group (Wt).

      • Efficacy (%) = [ (Wc - Wt) / Wc ] * 100

Workflow Infection 1. Standardized Parasite Infection of Cohort Maturation 2. Parasite Maturation Period Infection->Maturation Grouping 3. Randomization into Groups (Control vs. Treated) Maturation->Grouping Dosing 4. Oral Administration (Vehicle or this compound) Grouping->Dosing Endpoint 5. Pre-defined Study Endpoint (e.g., 7 days) Dosing->Endpoint Necropsy 6. Euthanasia & Intestinal Harvest Endpoint->Necropsy Counting 7. Worm Scolex Count per Animal Necropsy->Counting Analysis 8. Efficacy Calculation vs. Control Counting->Analysis

Caption: Experimental workflow for an in vivo efficacy study.

References

Optimizing Epsiprantel Dosage for Experimental Cestode Infections: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Epsiprantel dosage for experimental infections with cestodes, such as Taenia crassiceps in murine models and Hymenolepis nana in rats.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: The precise molecular mechanism of action of this compound is not fully elucidated, but it is understood to be similar to that of praziquantel. It is believed to disrupt calcium ion homeostasis within the parasite. This disruption leads to tetanic muscle contractions and paralysis of the tapeworm. Additionally, this compound causes vacuolization and damage to the parasite's tegument (outer covering), making it susceptible to digestion by the host's gastrointestinal fluids.

Q2: What is a recommended starting dosage for this compound in an experimental mouse model of Taenia crassiceps infection?

A2: While specific dose-optimization studies for this compound in Taenia crassiceps murine models are not extensively published, a logical starting point can be extrapolated from veterinary recommendations and studies with pharmacologically similar drugs. For dogs, a dosage of 5.5 mg/kg has shown high efficacy against Taenia species[1]. Given the minimal absorption of this compound from the gastrointestinal tract, a pilot study in mice could start with a dosage range of 5-10 mg/kg administered orally as a single dose. It is crucial to perform a dose-finding study to determine the optimal dosage for your specific experimental conditions.

Q3: How should I approach dosage determination for Hymenolepis nana in a rat model?

A3: For Hymenolepis nana infections in rats, a starting point for dosage can be inferred from studies on the closely related drug, praziquantel, and veterinary dosages of this compound. Praziquantel has been used effectively against H. nana in mice at doses of 25 mg/kg[2]. Given that the recommended veterinary dose of this compound for cats is 2.75 mg/kg, a pilot study in rats could evaluate a range of 2.5 mg/kg to 10 mg/kg orally. A dose-response study is essential to establish the minimum effective dose for your specific rat strain and infection protocol. In a case report, a combination of fenbendazole (20mg/kg) and praziquantel (10mg/kg) was effective in treating H. nana in Wistar rats[3].

Q4: My this compound treatment is not effective. What are the potential reasons?

A4: Several factors can contribute to a lack of efficacy:

  • Inappropriate Dosage: The dose may be too low for the specific parasite strain, host species, or infection burden. A dose-response study is recommended to determine the optimal dosage.

  • Drug Administration: Ensure the full dose is administered correctly. For oral gavage, improper technique can lead to incomplete dosing.

  • Timing of Treatment: The developmental stage of the parasite can influence susceptibility. Treatment should be timed to target the adult stage in the intestine for maximal effect.

  • Re-infection: If the experimental setup does not prevent re-infection (e.g., contaminated bedding or feed), the presence of parasites post-treatment may be due to a new infection.

  • Drug Quality: Ensure the this compound used is of high quality and has been stored correctly.

Q5: Are there any known adverse effects of this compound in laboratory animals?

A5: this compound is generally considered to have a high safety margin due to its minimal systemic absorption[9]. In dogs and cats, adverse effects are rare at recommended doses. High doses in dogs (up to 500 mg/kg, which is 90 times the recommended dosage) have been administered in 14-day repeat-dose studies with no significant adverse results[9]. However, it is always prudent to monitor animals for any signs of distress or adverse reactions after drug administration, especially when using higher doses in dose-finding studies.

Data Presentation

Table 1: Recommended Veterinary Dosages of this compound

Animal SpeciesCestode SpeciesRecommended DosageCitation
DogDipylidium caninum, Taenia pisiformis5.5 mg/kg body weight, orally[1]
CatDipylidium caninum, Taenia taeniaeformis2.75 mg/kg body weight, orally[9]

Table 2: Efficacy of this compound in a Dose Titration Study in Dogs with Naturally Acquired Cestode Infections

Dosage (mg/kg)Efficacy against Taenia sp.Efficacy against D. caninumCitation
2.7592.9%44.8%[1]
5.5100%99.8%[1]
8.2594.6%100%[1]

Experimental Protocols

Protocol 1: Experimental Infection of Mice with Taenia crassiceps (ORF Strain)

Materials:

  • BALB/c mice (female, 6-8 weeks old)[10][11][12]

  • Taenia crassiceps (ORF strain) cysticerci maintained in the peritoneal cavity of donor mice[10][12][13]

  • Sterile phosphate-buffered saline (PBS)[10][11]

  • 20-gauge needles and syringes[10]

Procedure:

  • Harvest T. crassiceps cysticerci from the peritoneal cavity of donor mice that have been infected for 3-4 months.

  • Wash the harvested parasites three times with an equal volume of sterile PBS under aseptic conditions.

  • Select small, non-budding cysticerci (<2 mm in diameter).

  • Prepare an inoculum of 10 cysticerci suspended in 0.2 mL to 0.5 mL of sterile PBS.[10][12]

  • Infect the experimental mice via intraperitoneal (i.p.) injection using a 20-gauge needle.[10][11]

  • House the infected mice under standard laboratory conditions for the desired duration of the experiment before initiating this compound treatment. The parasite load can be assessed at various time points (e.g., 7, 30, 60, 90 days post-infection).[12][13][14]

Protocol 2: Experimental Infection of Rats/Mice with Hymenolepis nana

Materials:

  • Wistar rats or Swiss albino mice (male, 6-8 weeks old)[2][3]

  • Infective Hymenolepis nana eggs obtained from the feces of infected rodents.

  • Sterile saline solution.

  • Oral gavage needles.

Procedure:

  • Collect fresh fecal pellets from rodents known to be infected with H. nana.

  • Isolate the H. nana eggs from the feces using a standard fecal flotation technique.

  • Quantify the number of eggs to prepare a standardized inoculum.

  • Prepare an oral inoculum of a specific number of eggs (e.g., 2000 eggs per animal) suspended in a small volume of sterile saline.[2]

  • Administer the inoculum to the experimental rats or mice via oral gavage.

  • The infection can be confirmed by detecting eggs in the feces of the newly infected animals, typically starting around 10-14 days post-infection. Treatment with this compound can be initiated once the infection is established.

Mandatory Visualizations

experimental_workflow cluster_infection Infection Protocol cluster_treatment Treatment and Evaluation A Parasite Preparation (T. crassiceps or H. nana eggs) B Inoculation of Host (Mouse or Rat) A->B C Incubation Period (Establishment of Infection) B->C D This compound Administration (Dosage Optimization) C->D Initiate Treatment E Post-Treatment Monitoring D->E F Efficacy Assessment (Parasite Burden Reduction) E->F

Caption: Experimental workflow for evaluating this compound efficacy.

mechanism_of_action This compound This compound Ca_disruption Disruption of Ca2+ Homeostasis This compound->Ca_disruption Paralysis Tetanic Muscle Contraction & Paralysis Ca_disruption->Paralysis Tegument_damage Tegumental Vacuolization & Damage Ca_disruption->Tegument_damage Digestion Host Digestion of Parasite Paralysis->Digestion Tegument_damage->Digestion

Caption: Proposed mechanism of action of this compound on cestodes.

References

Technical Support Center: Chiral Separation of Epsiprantel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral separation of Epsiprantel. As specific literature on the chiral separation of this compound is limited, the guidance provided is substantially based on established methods for the chiral separation of Praziquantel, a structurally analogous compound. These methodologies should serve as a robust starting point for developing and troubleshooting this compound separations.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound, providing potential causes and systematic solutions.

Issue 1: Poor or No Enantiomeric Resolution

Question: We are not seeing any separation between the enantiomers of this compound. What are the likely causes and how can we resolve this?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. The primary reason is often an inappropriate choice of the chiral stationary phase (CSP) or suboptimal mobile phase conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Screen Different CSPs: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating molecules like Praziquantel and are a good starting point for this compound.[1][2] Consider screening columns with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).
2. Consult Column Selection Guides: Refer to manufacturer's literature for guidance on selecting a CSP based on the functional groups present in this compound.
Suboptimal Mobile Phase Composition 1. Optimize Modifier Percentage: In normal-phase HPLC, vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Small changes can significantly impact selectivity.
2. Evaluate Different Modifiers: Test different alcohol modifiers (e.g., switch from isopropanol to ethanol) as this can alter the chiral recognition mechanism.
3. Introduce an Additive: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) may be beneficial.
Incorrect Separation Mode 1. Switch between HPLC and SFC: Supercritical Fluid Chromatography (SFC) can offer different selectivity compared to HPLC and is often faster.[3] If HPLC is unsuccessful, consider screening conditions on an SFC system.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: Our chromatogram for this compound shows significant peak tailing. What could be causing this and how can we improve the peak shape?

Answer:

Peak tailing or fronting can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the sample solvent or system hardware.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions 1. Mobile Phase Additives: Unwanted interactions between the analyte and the silica support can lead to tailing. Adding a competitive agent to the mobile phase, such as a small concentration of a basic modifier for a basic analyte, can mitigate these effects.
Sample Overload 1. Reduce Sample Concentration: Inject a lower concentration of your this compound sample to see if the peak shape improves. Overloading the column is a common cause of peak asymmetry.
Inappropriate Sample Solvent 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.
2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the chiral separation of this compound by HPLC?

A1: Based on methods for the analogous compound Praziquantel, a good starting point for HPLC method development would be:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-R).[1]

  • Mobile Phase: An isocratic mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol. A typical starting ratio could be 90:10 (hexane:modifier).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm, as used for Praziquantel).[1]

Q2: Is SFC a viable alternative to HPLC for the chiral separation of this compound?

A2: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative and is often preferred for chiral separations due to its speed, higher efficiency, and reduced solvent consumption.[3] For compounds like this compound, SFC with a polysaccharide-based CSP and a mobile phase of carbon dioxide with an alcohol co-solvent (e.g., methanol, ethanol) is a highly effective approach.

Q3: How can I improve the run time of my chiral separation?

A3: To shorten the analysis time, you can:

  • Increase the Flow Rate: Be mindful that this will also increase backpressure.

  • Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the alcohol modifier.

  • Switch to SFC: SFC methods are typically much faster than HPLC methods.

  • Use a Shorter Column or Smaller Particle Size: This can improve efficiency and allow for faster separations, but may also require higher pressure instrumentation.

Q4: My resolution is good, but the enantiomers are eluting in the wrong order for my preparative separation. How can I reverse the elution order?

A4: The elution order of enantiomers can sometimes be reversed by:

  • Changing the Chiral Stationary Phase: Some CSPs are available with the opposite chirality, which will reverse the elution order.

  • Altering the Mobile Phase: In some cases, changing the alcohol modifier (e.g., from isopropanol to ethanol) or the mobile phase additives can influence the interaction mechanism and potentially reverse the elution order.

Experimental Protocols

Example HPLC Method for a Praziquantel Analogue

This protocol is based on a published method for the chiral separation of Praziquantel and can be adapted for this compound.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralcel OJ-R (cellulose-based CSP).

  • Mobile Phase: 0.1 M Sodium Perchlorate in Acetonitrile (66:34, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters obtained for the chiral separation of Praziquantel, which can be used as a benchmark when developing a method for this compound.

Parameter Value Chromatographic Conditions Reference
Retention Time (R-(-)-Praziquantel) ~12 minChiralcel OJ-R, 0.1 M Sodium Perchlorate-Acetonitrile (66:34), 0.5 mL/min[1]
Retention Time (S-(+)-Praziquantel) ~14 minChiralcel OJ-R, 0.1 M Sodium Perchlorate-Acetonitrile (66:34), 0.5 mL/min[1]
Resolution (Rs) > 1.5Chiralpak ID, SFC with CO2/Methanol[3]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting_Poor_Resolution start Start: Poor or No Resolution csp_check Is the CSP appropriate for the analyte? start->csp_check mp_optimization Optimize Mobile Phase csp_check->mp_optimization Yes change_csp Screen Different CSPs (e.g., Cellulose, Amylose based) csp_check->change_csp No/Unsure vary_modifier Vary Modifier Percentage mp_optimization->vary_modifier change_csp->mp_optimization change_modifier Change Alcohol Modifier (e.g., IPA to EtOH) vary_modifier->change_modifier additives Introduce Additives (e.g., DEA for basic analytes) change_modifier->additives switch_mode Consider Switching Technique (HPLC to SFC or vice-versa) additives->switch_mode end_good Resolution Achieved switch_mode->end_good

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Experimental Workflow for Chiral Method Development

Chiral_Method_Development start Start: Method Development for this compound lit_review Literature Review for Analogous Compounds (Praziquantel) start->lit_review csp_selection Select Initial CSPs for Screening (Polysaccharide-based) lit_review->csp_selection mobile_phase_screening Screen Mobile Phases (Normal Phase & SFC) csp_selection->mobile_phase_screening optimization Optimize Separation (Modifier %, Flow Rate, Temperature) mobile_phase_screening->optimization Initial Separation Achieved validation Method Validation (Robustness, Linearity, etc.) optimization->validation end Final Method validation->end

Caption: A general workflow for chiral method development for this compound.

References

Validation & Comparative

Comparative Efficacy of Epsiprantel and Praziquantel Against Echinococcus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent anthelmintic drugs, epsiprantel and praziquantel, in the treatment of Echinococcus infections in definitive hosts. The information presented is collated from various experimental studies to aid in research and development of cestocidal agents.

Executive Summary

Both this compound and praziquantel demonstrate high efficacy against adult and immature stages of Echinococcus granulosus and Echinococcus multilocularis in dogs and cats. The mechanism of action for both drugs is believed to be similar, primarily involving the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and tegumental damage. While both drugs are highly effective, some studies suggest that the effects of newer drugs like this compound are not a significant improvement over praziquantel[1]. Praziquantel has been documented to achieve 100% clearance of E. granulosus and E. multilocularis in several studies[2][3][4][5]. This compound has also shown very high efficacy, with worm burden reductions greater than 99% in many cases[6][7][8].

Quantitative Efficacy Data

The following tables summarize the quantitative data from various studies on the efficacy of this compound and praziquantel against Echinococcus species.

Table 1: Efficacy of this compound against Echinococcus species

SpeciesHostDrug DoseAge of InfectionEfficacy (Worm Burden Reduction)Reference
E. multilocularisDog5.1 mg/kg (oral)20 days99.6%[7]
E. multilocularisDog5.4 mg/kg (oral)20 days99.9%[7]
E. multilocularisCat2.7 mg/kg (oral)20 days100%[7]
E. multilocularisCat5.5 mg/kg (oral)20 days100%[7]
E. granulosusDog2.5 mg/kg (oral)41 days>99%[6]
E. granulosusDog5.0 mg/kg (oral)41 days>99%[6]
E. granulosusDog7.5 mg/kg (oral)41 days100% (total clearance)[6]
E. granulosus (mature)Dog2.5 mg/kg (oral)28 days>96%[8]
E. granulosus (mature)Dog5.0 mg/kg (oral)28 days>99.9%[8]
E. granulosus (mature)Dog7.5 mg/kg (oral)28 days>99.99%[8]
E. granulosus (immature)Dog5.0 mg/kg (oral)7 days>94%[8]
E. granulosus (immature)Dog10.0 mg/kg (oral)7 days>99.8%[8]

Table 2: Efficacy of Praziquantel against Echinococcus species

SpeciesHostDrug DoseAge of InfectionEfficacy (Worm Burden Reduction)Reference
E. multilocularisDog5 mg/kg (IM)Immature100%[2]
E. multilocularisCat5 mg/kg (IM)Immature100%[2]
E. multilocularisDog5 mg/kg (oral, in combination)18 days100%[3]
E. multilocularisCat5 mg/kg (oral, in combination)7 and 18 days100%[3]
E. granulosusDog5 mg/kg (oral, IM, SC)Mature100%[4]
E. granulosusDog8 mg/kg (IM, SC)Mature100%[4]
E. granulosusDog5 mg/kg (oral, IM, SC)Immature100%[5]
E. multilocularisCat8 mg/kg (dermal)10 and 21 days100%[9]

Experimental Protocols

The methodologies cited in the efficacy tables above share a general framework. Below are detailed examples of experimental protocols for both this compound and praziquantel studies.

This compound Efficacy Trial against E. multilocularis in Dogs and Cats
  • Animal Models: Helminth-free dogs and cats were used in controlled trials.

  • Infection: Animals were experimentally infected with protoscoleces of Echinococcus multilocularis.

  • Treatment Groups:

    • Dogs: Two groups of four dogs each were treated 20 days post-infection with oral dosages of approximately 5.1 mg/kg and 5.4 mg/kg of this compound, respectively. Two untreated control groups of four dogs each were also maintained.

    • Cats: Two groups of five cats each were treated 20 days post-infection with oral dosages of approximately 2.7 mg/kg and 5.5 mg/kg of this compound, respectively. An untreated control group of five cats was also maintained.

  • Efficacy Assessment: Treated dogs were necropsied at day 24 post-infection. All cats were necropsied after the treatment period. The intestinal worm burdens were counted for all animals and compared between treated and control groups to calculate the percentage of worm reduction.

  • Reference: [7]

Praziquantel Efficacy Trial against Immature E. multilocularis in Dogs and Cats
  • Animal Models: Eighteen experimentally infected dogs and twenty-two experimentally infected cats were used.

  • Infection: Animals were experimentally infected with Echinococcus multilocularis.

  • Treatment Groups:

    • A subset of the infected dogs and cats received an intramuscular injection of praziquantel at a dosage of 5 mg/kg body weight.

    • Control groups of nine dogs and eleven cats remained untreated.

  • Efficacy Assessment: All animals were necropsied, and the presence or absence of worms was determined. Worm counts were performed on the control animals to confirm infection levels.

  • Reference: [2]

Mechanism of Action

The proposed mechanism of action for both this compound and praziquantel is similar and targets the parasite's neuromuscular system and tegument.

Praziquantel's Mechanism of Action

Praziquantel's primary effect is the disruption of calcium ion (Ca2+) homeostasis in the parasite[10][11]. It is believed to antagonize voltage-gated calcium channels in the parasite's cell membranes[10][11]. This leads to a rapid and sustained influx of Ca2+ into the parasite's cells, causing spastic muscle contraction and paralysis[12][13]. The drug also induces vacuolization and disintegration of the parasite's tegument (outer covering), making it susceptible to the host's immune response[12][13][14]. The beta subunits of the voltage-gated Ca2+ channels have been identified as potential molecular targets for praziquantel[15][16].

This compound's Mechanism of Action

The mechanism of action for this compound is considered to be similar to that of praziquantel[17]. It is believed to disrupt the regulation of calcium and other cations, leading to tetanic muscle contraction, paralysis, and vacuolization of the tegument[17].

Visualizations

G cluster_workflow General Experimental Workflow for Efficacy Trials A Animal Acclimatization (Helminth-free dogs/cats) B Experimental Infection (Oral administration of Echinococcus protoscoleces) A->B C Post-Infection Period (Allows for parasite maturation) B->C D Randomized Group Assignment C->D E1 Treatment Group (Administration of this compound or Praziquantel) D->E1 E2 Control Group (No treatment) D->E2 F Necropsy and Intestinal Worm Count E1->F E2->F G Data Analysis (Comparison of worm burdens, calculation of efficacy) F->G

Caption: General experimental workflow for cestocidal efficacy trials.

G cluster_moa Proposed Mechanism of Action for Praziquantel and this compound Drug Praziquantel / this compound Target Voltage-Gated Ca2+ Channels on Parasite Cell Membrane Drug->Target Antagonizes Tegument Tegumental Vacuolization and Disintegration Drug->Tegument Induces Influx Rapid Influx of Ca2+ Target->Influx Causes Contraction Spastic Muscle Contraction and Paralysis Influx->Contraction Outcome Parasite Death and Expulsion Contraction->Outcome Tegument->Outcome

Caption: Proposed mechanism of action for praziquantel and this compound.

References

A Comparative In Vitro Analysis of Cestocidal Activity: Epsiprantel vs. Niclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cestocidal activity of two prominent anthelmintic agents: epsiprantel and niclosamide. While both are effective against tapeworms, their mechanisms of action and reported in vitro potencies differ. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key processes to aid in research and development.

Executive Summary

Data Presentation: In Vitro Efficacy

The following tables summarize the available, albeit not directly comparable, quantitative data on the in vitro activity of this compound and niclosamide against various parasites.

Table 1: In Vitro Cestocidal Activity of this compound

Cestode SpeciesConcentrationObserved EffectStudy Reference
Echinococcus granulosus (protoscoleces)10 µg/mL70% killed by day 15 (single dose)[1]
Echinococcus granulosus (protoscoleces)10 µg/mL95% killed by day 15 (repeated doses)[1]
Echinococcus granulosus (juvenile and adult worms)10 µg/mLAll dead by 15 days[1]

Table 2: In Vitro Activity of Niclosamide Against Various Parasites

Parasite SpeciesMetricConcentrationStudy Reference
Toxoplasma gondii (tachyzoites)EC5045.3 ng/mL[2]
Madurella mycetomatis (fungus)MIC~1 µg/mL[3][4]
Actinomadura spp. (bacteria)MIC<1 µg/mL[3][4]
Angiostrongylus cantonensis (nematode larvae)-1 mMIneffective at inducing death

Mechanisms of Action

The proposed mechanisms of action for this compound and niclosamide are fundamentally different.

This compound: The precise molecular mechanism of this compound is not fully elucidated but is believed to be similar to that of praziquantel.[5] It is thought to disrupt calcium ion homeostasis, leading to spastic paralysis of the worm's musculature.[6] Additionally, it causes damage to the cestode's tegument (outer covering), making it susceptible to digestion by the host.[5]

Niclosamide: Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[7][8][9][10][11][12] This disruption of the electron transport chain inhibits the production of ATP, the main energy currency of the cell, leading to the parasite's death from energy depletion.[11]

cluster_0 This compound's Proposed Mechanism cluster_1 Niclosamide's Mechanism This compound This compound Ca_Disruption Disruption of Ca2+ Homeostasis This compound->Ca_Disruption Tegument_Damage Tegumental Damage This compound->Tegument_Damage Paralysis Spastic Paralysis Ca_Disruption->Paralysis Digestion Host Digestion Tegument_Damage->Digestion Niclosamide Niclosamide Mitochondria Cestode Mitochondria Niclosamide->Mitochondria OxPhos Uncoupling of Oxidative Phosphorylation Mitochondria->OxPhos ATP_Depletion ATP Depletion OxPhos->ATP_Depletion Death Parasite Death ATP_Depletion->Death start Start: Viable Cestodes prep Parasite Preparation (Collection & Washing) start->prep plate Plating of Parasites prep->plate add_drugs Addition of Drug Dilutions (this compound, Niclosamide, Controls) plate->add_drugs incubate Incubation (37°C, specified duration) add_drugs->incubate assess Viability Assessment incubate->assess motility Motility Scoring assess->motility staining Vital Staining (e.g., Trypan Blue) assess->staining analysis Data Analysis (Calculation of EC50/LC50) motility->analysis staining->analysis end End: Comparative Efficacy analysis->end

References

A Comparative Analysis of Epsiprantel and Praziquantel on Parasite Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two prominent anthelmintic drugs, epsiprantel and praziquantel, on the calcium homeostasis of parasitic flatworms. While both drugs are pivotal in veterinary and human medicine for treating cestode (tapeworm) and trematode (fluke) infections, a comprehensive understanding of their comparative mechanisms at the molecular level is crucial for the development of new anthelmintics and for managing emerging resistance. This document synthesizes available experimental data, details relevant research protocols, and visualizes the underlying biological processes.

Introduction to the Compounds

Praziquantel has long been the cornerstone for treating schistosomiasis and other flatworm infections, with its mechanism of action being relatively well-studied. It is known to cause a rapid and sustained influx of calcium into the parasite, leading to spastic muscle paralysis, tegumental disruption, and eventual death. This compound, a structural analogue of praziquantel, is primarily used in veterinary medicine against tapeworms. Its mechanism of action is widely presumed to be similar to that of praziquantel, though specific comparative experimental data on its effects on calcium homeostasis are less abundant in scientific literature.

Mechanism of Action: A Tale of Two Drugs

The primary mode of action for praziquantel involves the disruption of calcium ion (Ca2+) homeostasis in the parasite.[1] This disruption leads to uncontrolled muscle contraction and paralysis.[1] More recent studies have identified a specific transient receptor potential (TRP) channel, Sm.TRPMPZQ, as a key molecular target for praziquantel in Schistosoma mansoni.[2]

This compound is believed to share this mechanism, inducing tetanic muscle contractions and paralysis, along with vacuolization of the parasite's outer layer, the tegument.[3] The development of clinical resistance to both drugs in the cestode Dipylidium caninum further suggests a shared molecular target and mechanism of action.

Proposed Signaling Pathway for Praziquantel-Induced Calcium Disruption

The following diagram illustrates the proposed signaling pathway through which praziquantel is thought to exert its effect on parasite muscle cells.

G cluster_membrane Parasite Cell Membrane cluster_cytosol Cytosol PZQ Praziquantel TRP_channel Voltage-Gated Ca2+ Channel / TRP Channel PZQ->TRP_channel Binds to/Modulates Ca_int Intracellular Ca2+ Increase TRP_channel->Ca_int Rapid Ca2+ Influx Ca_ext Extracellular Ca2+ Contraction Muscle Contraction & Paralysis Ca_int->Contraction Tegument Tegumental Damage Ca_int->Tegument

Proposed mechanism of praziquantel action on parasite calcium homeostasis.

Comparative Efficacy: Quantitative Data

Direct comparative studies quantifying the effects of this compound and praziquantel on parasite calcium homeostasis are limited. The following tables summarize available data on the in vitro efficacy of each drug against various cestode species. It is important to note that these data are from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Efficacy of Praziquantel Against Cestodes

Parasite SpeciesConcentrationObserved EffectIncubation Time
Hymenolepis diminuta0.0001 µg/mLAffects motilityNot specified
Hymenolepis diminuta0.01 - 0.1 µg/mLContraction and paralysisWithin 10 minutes
Hymenolepis diminuta1 - 10 µg/mLContraction and paralysis10 - 30 seconds
Echinococcus multilocularis0.02 ppmMorphological changes12 hours

Table 2: In Vitro Efficacy of this compound Against Cestodes

Parasite SpeciesConcentrationObserved EffectIncubation Time
Echinococcus granulosus (protoscoleces, juveniles, adults)10 µg/mLTegumental damage and deathNot specified

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the effects of anthelmintic drugs on parasites.

General Experimental Workflow for In Vitro Anthelmintic Testing

The diagram below outlines a typical workflow for the in vitro screening of anthelmintic compounds against cestodes.

G cluster_prep Parasite Preparation cluster_assay Drug Exposure and Assay cluster_analysis Data Analysis A Isolate Parasites (e.g., E. granulosus protoscoleces) B Assess Viability (e.g., Eosin exclusion) A->B C Wash and Culture in Appropriate Medium B->C D Incubate with Drug (this compound or Praziquantel) at Various Concentrations C->D E Perform Assays at Defined Time Points D->E F Motility/Paralysis Assay (Automated Image Analysis) E->F G Tegumental Damage (Scanning Electron Microscopy) E->G H Calcium Influx Assay (Fluorescent Indicators) E->H I Determine EC50/IC50 Values F->I G->I H->I

A generalized workflow for in vitro anthelmintic drug screening.
Protocol 1: In Vitro Culture of Echinococcus granulosus Protoscoleces

This protocol is adapted from various sources for the axenic in vitro culture of E. granulosus protoscoleces, a common model for studying cestode biology and drug efficacy.

Materials:

  • Hydatid cysts from infected sheep or cattle livers

  • Sterile phosphate-buffered saline (PBS) with penicillin (100 U/mL) and streptomycin (100 µg/mL)

  • 0.1% eosin solution

  • Culture medium (e.g., Medium 199 or CMRL 1066) supplemented with fetal calf serum (10-20%), glucose, and antibiotics

  • Sterile glassware and plasticware

  • Incubator at 37°C

Procedure:

  • Aseptic Isolation: Under sterile conditions, aspirate the hydatid fluid containing protoscoleces from the cysts.

  • Viability Assessment: Mix a small aliquot of the protoscoleces suspension with an equal volume of 0.1% eosin solution. Viable protoscoleces will remain unstained, while non-viable ones will take up the dye. Cultures should be initiated with a viability of >95%.

  • Washing: Wash the protoscoleces three to five times by centrifugation (e.g., 500 x g for 5 minutes) and resuspension in sterile PBS with antibiotics to remove hydatid fluid and debris.

  • Cultivation: Resuspend the washed protoscoleces in the prepared culture medium at a density of approximately 1,500-2,000 protoscoleces per mL.

  • Incubation: Culture the protoscoleces in appropriate sterile vessels (e.g., Leighton tubes or multi-well plates) at 37°C. The medium should be changed every 3-4 days.

Protocol 2: Assessment of Tegumental Damage by Scanning Electron Microscopy (SEM)

This protocol outlines the general steps for preparing parasite samples for the visualization of surface damage after drug treatment.

Materials:

  • Cultured parasites (e.g., E. granulosus protoscoleces or adult Hymenolepis diminuta)

  • Anthelmintic drug (this compound or praziquantel)

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • Sputter coater with gold or gold-palladium

  • Scanning electron microscope

Procedure:

  • Drug Treatment: Incubate the parasites with the desired concentration of the anthelmintic drug for a specified period. Include a vehicle-only control group.

  • Fixation: After incubation, wash the parasites in buffer and fix them in the primary fixative for at least 2 hours at 4°C.

  • Post-fixation: Wash the samples in buffer and post-fix in the secondary fixative for 1-2 hours at 4°C. This step enhances contrast.

  • Dehydration: Dehydrate the samples through a graded series of ethanol.

  • Drying: Critically point dry the samples to preserve their three-dimensional structure.

  • Coating: Mount the dried samples on stubs and sputter-coat them with a thin layer of a conductive metal.

  • Imaging: Observe the samples under a scanning electron microscope, documenting any changes to the tegument, such as blebbing, erosion, or loss of microtriches.

Protocol 3: Measurement of Intracellular Calcium Influx

This protocol describes a method for measuring changes in intracellular calcium levels in parasites using fluorescent calcium indicators.

Materials:

  • Parasites (e.g., isolated cells or whole organisms amenable to imaging)

  • Cell-permeant calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • Anthelmintic drug (this compound or praziquantel)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Dye Loading: Incubate the parasites in HBSS containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the parasites with fresh HBSS to remove excess extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading from the dye-loaded parasites.

  • Drug Application: Add the anthelmintic drug at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the absolute calcium concentration.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that both praziquantel and this compound exert their anthelmintic effects by disrupting parasite calcium homeostasis, leading to neuromuscular paralysis and tegumental damage. While the molecular target of praziquantel is increasingly understood to be a specific TRP channel, further research is required to definitively confirm that this compound acts on the same target.

A significant gap in the current knowledge is the lack of direct, quantitative comparative studies on the effects of these two drugs on calcium influx and subsequent physiological changes in the same parasite species under identical experimental conditions. Such studies would be invaluable for understanding potential differences in potency, onset of action, and the molecular basis of resistance.

Future research should focus on:

  • Direct comparative in vitro assays measuring the EC50 values for this compound and praziquantel in causing calcium influx, muscle contraction, and tegumental damage in key cestode species.

  • Electrophysiological studies to determine if this compound modulates the same ion channels as praziquantel.

  • Binding assays to investigate the interaction of this compound with the putative TRP channel target of praziquantel.

By addressing these questions, the scientific community can gain a more complete understanding of the pharmacology of these essential medicines, paving the way for the rational design of next-generation anthelmintics.

References

Navigating the Proteome: A Comparative Guide to Epsiprantel and Praziquantel Effects on Cestodes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of anthelmintic drugs is paramount for optimizing existing therapies and developing novel control strategies against cestode parasites. This guide provides a comparative overview of the proteomic effects of two widely used cestocidal drugs, Epsiprantel and Praziquantel. While direct comparative proteomic studies are not yet available in published literature, this guide synthesizes current knowledge on their mechanisms of action and findings from related proteomic investigations to present a putative comparative framework.

Praziquantel and its analogue, this compound, are mainstays in the treatment of tapeworm infections in both human and veterinary medicine. Their efficacy is largely attributed to the disruption of calcium ion homeostasis in the parasite, leading to muscle paralysis and damage to the tegument, the outer surface of the worm.[1][2][3] These events trigger a cascade of molecular changes, which can be elucidated through proteomic analysis.

Putative Proteomic Responses to this compound and Praziquantel

Based on the known physiological effects of Praziquantel on parasitic flatworms, a comparative proteomic study of cestodes treated with this compound and Praziquantel would likely reveal significant changes in proteins associated with several key biological processes. The following table summarizes proteins that have been shown to be affected by Praziquantel in the trematode Schistosoma mansoni and are hypothesized to be similarly affected in cestodes by both drugs due to their shared mechanism of action.[2][4]

Protein CategoryPotential Protein TargetsPutative Function in CestodesExpected Change upon Treatment
Calcium Homeostasis CalmodulinCalcium binding and signalingUpregulation/Downregulation
CalcineurinCalcium-dependent signal transductionUpregulation/Downregulation
Voltage-gated calcium channel subunitsRegulation of calcium influxAltered expression/phosphorylation
Tegument Integrity ParamyosinStructural component of muscle and tegumentDownregulation/Degradation
ActinCytoskeletal structureDownregulation/Degradation
TubulinCytoskeletal structureDownregulation/Degradation
Stress Response & Metabolism Heat shock protein 70 (HSP70)Protein folding and stress responseUpregulation
Glutathione S-transferase (GST)Detoxification and oxidative stress responseUpregulation
Thioredoxin peroxidaseOxidative stress defenseUpregulation

Deciphering the Drug-Induced Cascade: Signaling Pathways

The primary mechanism of action for both this compound and Praziquantel is believed to involve the disruption of calcium signaling pathways within the parasite.[1][2] This disruption leads to a rapid influx of calcium ions, causing muscular contraction and paralysis. The following diagram illustrates a putative signaling pathway affected by these drugs.

G Putative Signaling Pathway Affected by this compound and Praziquantel cluster_membrane Cestode Cell Membrane cluster_cytosol Cytosol PZQ Praziquantel Ca_Channel Voltage-gated Ca2+ Channel PZQ->Ca_Channel disrupts EPSI This compound EPSI->Ca_Channel disrupts Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx leads to Calmodulin Calmodulin Ca_Influx->Calmodulin activates Muscle_Contraction Muscle Contraction & Paralysis Ca_Influx->Muscle_Contraction causes Calcineurin Calcineurin Calmodulin->Calcineurin activates Tegument_Damage Tegument Vacuolization & Damage Muscle_Contraction->Tegument_Damage contributes to

Caption: Putative signaling cascade initiated by this compound and Praziquantel in cestodes.

Experimental Corner: Protocols for Comparative Proteomics

A robust comparative proteomic analysis is essential to validate the hypothesized effects and uncover novel mechanisms of drug action. The following outlines a typical experimental workflow.

Experimental Workflow

G Experimental Workflow for Comparative Proteomics cluster_sample 1. Sample Preparation cluster_separation 2. Protein Separation & Quantification cluster_identification 3. Protein Identification cluster_analysis 4. Data Analysis Cestode_Culture Cestode Culture Drug_Treatment Treatment Groups: - Control - this compound - Praziquantel Cestode_Culture->Drug_Treatment Protein_Extraction Protein Extraction Drug_Treatment->Protein_Extraction TwoDE 2D-Gel Electrophoresis Protein_Extraction->TwoDE Gel_Imaging Gel Imaging & Analysis TwoDE->Gel_Imaging Spot_Excition Excision of Differentially Expressed Spots Gel_Imaging->Spot_Excition Tryptic_Digest In-gel Tryptic Digestion Spot_Excition->Tryptic_Digest MS Mass Spectrometry (e.g., MALDI-TOF or LC-MS/MS) Tryptic_Digest->MS Database_Search Database Searching (e.g., Mascot) MS->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Bioinformatics Bioinformatic Analysis (GO, Pathway Analysis) Protein_ID->Bioinformatics

Caption: A typical workflow for comparative proteomic analysis of drug-treated cestodes.

Detailed Methodologies

1. Cestode Culture and Drug Treatment:

  • Adult cestodes (e.g., Hymenolepis diminuta) are recovered from the intestines of experimentally infected hosts (e.g., rats).[5]

  • Worms are thoroughly washed in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.

  • Parasites are cultured in vitro in a suitable medium (e.g., RPMI-1640) and divided into three groups: a control group (vehicle only), an this compound-treated group, and a Praziquantel-treated group.

  • Drug concentrations and incubation times should be based on previously established effective doses.[6]

2. Protein Extraction:

  • Following incubation, cestodes from each group are collected, washed, and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

  • Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).

3. Two-Dimensional Gel Electrophoresis (2D-GE):

  • For the first dimension, isoelectric focusing (IEF), equal amounts of protein from each sample are loaded onto IPG (Immobilized pH Gradient) strips.[7][8]

  • For the second dimension, the focused IPG strips are equilibrated and placed on top of SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) gels to separate proteins based on their molecular weight.[9][10]

  • Gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.[11]

4. Image Analysis and Spot Selection:

  • Stained gels are scanned, and the resulting images are analyzed using specialized software to compare the protein spot patterns between the control and treated groups.

  • Protein spots that show a consistent and significant change in intensity (upregulation or downregulation) are selected for identification.

5. In-Gel Digestion and Mass Spectrometry:

  • The selected protein spots are excised from the gel.[11]

  • The proteins within the gel pieces are destained, reduced, alkylated, and then digested with trypsin to generate peptides.[11]

  • The resulting peptide mixture is extracted and analyzed by mass spectrometry (MS), such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to determine the mass-to-charge ratio of the peptides.[12][13]

6. Protein Identification and Bioinformatic Analysis:

  • The peptide mass fingerprint or fragmentation data obtained from MS is used to search a protein sequence database (e.g., NCBI, UniProt) using a search engine like Mascot.[12]

  • Identified proteins are then subjected to bioinformatic analysis to determine their Gene Ontology (GO) terms, cellular localization, and involvement in metabolic or signaling pathways.

This comprehensive approach will enable the identification of key proteins and pathways affected by this compound and Praziquantel, providing valuable insights into their mechanisms of action and potential biomarkers for drug efficacy and resistance.

References

Epsiprantel's Anthelmintic Activity: A Comparative Analysis in a Murine Cestode Model

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Epsiprantel, a pyrazino-isoquinoline derivative, is a potent cestocidal agent primarily used in veterinary medicine for dogs and cats. Its mechanism of action is believed to be analogous to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage. Although specific studies validating this compound's efficacy against Hymenolepis nana in a mouse model are lacking, data from other animal models and against other cestode species suggest its potential as an effective anthelmintic. This guide presents available data for Praziquantel and Niclosamide in the H. nana mouse model to serve as a benchmark for future validation studies of this compound.

Comparative Efficacy of Anthelmintics against Hymenolepis nana in Mice

The following tables summarize the reported efficacy of Praziquantel and Niclosamide in mouse models of Hymenolepis nana infection. This data provides a quantitative baseline for evaluating the potential performance of this compound.

DrugDosageTreatment ScheduleEfficacy (Worm Reduction %)Reference
Praziquantel 25 mg/kgSingle oral dose100% (against adult worms)[1][2]
50 mg/kgSingle oral dose on day 4 post-infectionPartial effect against cysticercoids[1]
140 ppm in feed7 consecutive days87.1% - 100%[3]
Niclosamide 100 mg/kgSingle oral dose~25-50%[2]
500 mg/kgSingle oral dose~25-50%[2]
100 mg/kg/day5 consecutive daysNot specified, but worm reduction observed[2]

Table 1: Efficacy of Praziquantel and Niclosamide against Hymenolepis nana in Mice.

Experimental Protocols

A standardized experimental protocol is crucial for the validation and comparison of anthelmintic drugs. The following outlines a typical methodology for assessing the efficacy of a test compound like this compound against Hymenolepis nana in a mouse model, based on established protocols for Praziquantel and Niclosamide.

1. Animal Model:

  • Species: Laboratory mice (e.g., BALB/c or Swiss albino strains).

  • Health Status: Mice should be parasite-free prior to infection. This can be confirmed by fecal examination.[4]

2. Parasite:

  • Species: Hymenolepis nana.

  • Infection: Mice are infected orally with a standardized number of viable H. nana eggs (e.g., 100-200 eggs per mouse).[4][5]

3. Experimental Groups:

  • Negative Control: Infected but untreated mice.

  • Positive Control: Infected and treated with a known effective drug (e.g., Praziquantel at 25 mg/kg).

  • Test Groups: Infected and treated with varying doses of the test compound (this compound).

4. Drug Administration:

  • Route: Oral administration is typical for these compounds.[1][5]

  • Vehicle: The drug should be dissolved or suspended in a suitable vehicle (e.g., 10% dimethyl sulfoxide).[6]

  • Timing: Treatment can be administered at different time points post-infection to assess activity against different developmental stages of the parasite (e.g., cysticercoids and adult worms).[1]

5. Efficacy Assessment:

  • Worm Burden Reduction: A set number of days post-treatment, mice are euthanized, and the small intestine is examined to recover and count the remaining adult worms. The percentage reduction in worm burden in the treated groups is calculated relative to the untreated control group.[5]

  • Egg Count Reduction: Fecal samples can be collected before and after treatment to determine the reduction in eggs per gram of feces (EPG).[7]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences between treatment groups.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization Parasite_Free_Confirmation Parasite-Free Confirmation Animal_Acclimatization->Parasite_Free_Confirmation Infection Oral Infection with H. nana eggs Parasite_Free_Confirmation->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration Grouping->Treatment Euthanasia Euthanasia Treatment->Euthanasia Worm_Recovery Worm Recovery & Counting Euthanasia->Worm_Recovery Data_Analysis Data Analysis Worm_Recovery->Data_Analysis

Caption: Experimental workflow for in vivo anthelmintic testing.

Proposed Mechanism of Action of this compound

The molecular mode of action of this compound is thought to be similar to that of Praziquantel.[8] Praziquantel disrupts calcium homeostasis in the parasite, leading to rapid muscle contraction and paralysis.[9][10][11] This is followed by damage to the parasite's outer layer, the tegument.[10]

G This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Targets Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Leads to Muscle_Contraction Spastic Muscle Contraction & Paralysis Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization & Damage Ca_Influx->Tegument_Damage Worm_Death Worm Expulsion/Death Muscle_Contraction->Worm_Death Tegument_Damage->Worm_Death

Caption: Proposed signaling pathway for this compound's action.

Conclusion and Future Directions

While this compound is a well-established anthelmintic for companion animals, its efficacy in a murine model of Hymenolepis nana infection remains to be experimentally validated. The data presented for Praziquantel and Niclosamide provide a strong comparative framework for such studies. Future research should focus on conducting dose-finding and efficacy studies of this compound in this model to provide the necessary quantitative data for a direct comparison. Such studies are essential for expanding the potential applications of this compound and for providing a broader range of therapeutic options for cestode infections.

References

Epsiprantel's Tegumental Assault on Parasites: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of epsiprantel on parasite tegument, with a particular focus on cestodes. This analysis includes supporting experimental data, detailed methodologies, and a look at the underlying signaling pathways, offering a comprehensive overview of this compound's performance against alternative anthelmintics like praziquantel.

This compound, a pyrazinoisoquinoline derivative, is a potent anthelmintic agent effective against various tapeworm infections in veterinary medicine.[1] Its mechanism of action, long presumed to be similar to that of the widely used praziquantel, centers on the disruption of the parasite's outer layer, the tegument. This disruption ultimately leads to paralysis, death, and expulsion of the parasite.[2] This guide delves into the in vitro evidence validating this mechanism, offering a side-by-side comparison with praziquantel to highlight the nuances of their effects.

Comparative Efficacy: A Quantitative Look at Tegumental Damage

In vitro studies have been instrumental in quantifying the direct effects of this compound and praziquantel on the tegument of cestodes, particularly Echinococcus granulosus. These studies expose the parasites to controlled concentrations of the drugs and observe the resulting morphological changes and viability.

DrugParasite SpeciesConcentrationObserved Effect on TegumentSource
This compound Echinococcus granulosus (protoscoleces, juveniles, and adults)10 µg/mLCauses tegumental damage and death.[3]Thompson et al. (1991)[3]
Praziquantel Echinococcus granulosus (protoscoleces)50 µg/LProfound and rapid effect on viability with gross damage to the tegument.[4]Morris et al. (1986)[4]
Praziquantel Echinococcus granulosus (adults)5 ppm (5 µg/mL)Fusion and matting of microtriches.[5]Verster & Tustin (1982)[5]
Praziquantel Echinococcus granulosus (adults)50 ppm (50 µg/mL)Development of grooves and furrows between fused microtriches.[5]Verster & Tustin (1982)[5]
Praziquantel Echinococcus granulosus (adults)500 ppm (500 µg/mL)Production of holes within the denuded tegument.[5]Verster & Tustin (1982)[5]

Delving into the Mechanism: The Signaling Pathway of Tegumental Disruption

The primary mechanism of action for both this compound and praziquantel involves the disruption of calcium homeostasis within the parasite.[2][6] This leads to a cascade of events culminating in the destruction of the tegument.

Recent research has identified a specific target for praziquantel: a transient receptor potential (TRP) ion channel, named TRPM_PZQ.[7][8] It is hypothesized that praziquantel binding to this channel leads to a rapid and uncontrolled influx of calcium ions. This sudden increase in intracellular calcium triggers spastic muscle paralysis and induces vacuolization and disintegration of the tegument.[6][9] Given the structural and functional similarities, it is highly probable that this compound targets the same or a very similar ion channel to elicit its anthelmintic effects.

cluster_drug Anthelmintic Drug cluster_parasite Parasite Tegument This compound This compound TRPM_PZQ TRPM_PZQ Channel This compound->TRPM_PZQ Binds to Praziquantel Praziquantel Praziquantel->TRPM_PZQ Binds to Ca_Influx Rapid Ca2+ Influx TRPM_PZQ->Ca_Influx Opens Paralysis Spastic Muscle Paralysis Ca_Influx->Paralysis Induces Vacuolization Tegumental Vacuolization & Disintegration Ca_Influx->Vacuolization Induces

Proposed signaling pathway for this compound and Praziquantel.

Experimental Protocols: A Guide to In Vitro Validation

Reproducible and standardized experimental protocols are crucial for the accurate assessment of anthelmintic efficacy. Below are detailed methodologies for key experiments cited in the validation of this compound's effect on the parasite tegument.

In Vitro Drug Treatment of Echinococcus granulosus Protoscoleces

This protocol outlines the general steps for exposing parasite protoscoleces to anthelmintic drugs in a controlled laboratory setting.

start Start collect Collect Protoscoleces from Hydatid Cysts start->collect wash Wash Protoscoleces with PBS collect->wash assess Assess Viability (e.g., Eosin Exclusion) wash->assess culture Culture in appropriate medium (e.g., RPMI-1640) assess->culture add_drug Add Drug at desired concentrations culture->add_drug incubate Incubate at 37°C for specified time points add_drug->incubate observe Observe for motility and morphological changes incubate->observe process Process for further analysis (e.g., SEM, viability assays) observe->process end End process->end

Experimental workflow for in vitro drug treatment.

Materials:

  • Freshly collected hydatid cysts from infected hosts

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics

  • This compound and/or Praziquantel stock solutions

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Aseptically aspirate protoscoleces from hydatid cysts.

  • Wash the protoscoleces several times with sterile PBS to remove cystic fluid and debris.

  • Assess the initial viability of the protoscoleces using a method such as the eosin exclusion test (viable protoscoleces will not take up the dye).

  • Culture the viable protoscoleces in a suitable medium in culture flasks or plates.

  • Prepare serial dilutions of the anthelmintic drugs to achieve the desired final concentrations.

  • Add the drug solutions to the parasite cultures. Include a control group with no drug.

  • Incubate the cultures at 37°C for various time points (e.g., 1, 6, 24 hours).

  • At each time point, observe the parasites under an inverted microscope to assess motility and any visible morphological changes.

  • Following incubation, process the protoscoleces for more detailed analysis, such as scanning electron microscopy or quantitative viability assays.

Scanning Electron Microscopy (SEM) of Parasite Tegument

SEM provides high-resolution images of the parasite's surface, allowing for detailed observation of drug-induced damage.

start Start: Drug-Treated Parasites fix Fixation (e.g., Glutaraldehyde) start->fix wash Wash with Buffer fix->wash post_fix Post-fixation (e.g., Osmium Tetroxide) wash->post_fix dehydrate Dehydration (Graded ethanol series) post_fix->dehydrate dry Critical Point Drying dehydrate->dry mount Mount on Stubs dry->mount coat Sputter Coating (e.g., Gold-palladium) mount->coat image Image with SEM coat->image end End image->end

Workflow for SEM preparation of parasite tegument.

Materials:

  • Drug-treated and control parasites

  • Fixative solution (e.g., 2.5% glutaraldehyde in buffer)

  • Buffer solution (e.g., cacodylate or phosphate buffer)

  • Post-fixative solution (e.g., 1% osmium tetroxide)

  • Graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • SEM stubs and adhesive

  • Sputter coater with a target material (e.g., gold-palladium)

  • Scanning Electron Microscope

Procedure:

  • Carefully collect the drug-treated and control parasites.

  • Fix the parasites in a suitable fixative solution for several hours at 4°C.

  • Wash the fixed parasites multiple times with the buffer solution to remove the fixative.

  • Post-fix the parasites in osmium tetroxide to enhance contrast and preserve lipid structures.

  • Dehydrate the samples by passing them through a graded series of ethanol concentrations.

  • Completely dry the samples using a critical point dryer to prevent distortion.

  • Mount the dried parasites onto SEM stubs using a conductive adhesive.

  • Coat the mounted samples with a thin layer of a conductive metal, such as gold-palladium, using a sputter coater.

  • The samples are now ready for imaging in a scanning electron microscope.

Conclusion

References

Efficacy of Epsiprantel in the Face of Praziquantel-Resistant Cestodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance poses a significant threat to the effective control of parasitic infections in both veterinary and human medicine. Praziquantel, a lynchpin in the treatment of cestode (tapeworm) infections, is now facing reports of decreased efficacy in some tapeworm species. This guide provides a comprehensive comparison of epsiprantel, a closely related anthelmintic, and its efficacy, particularly against praziquantel-resistant tapeworm strains, supported by available experimental data.

Comparative Efficacy Data

While direct, controlled studies comparing the efficacy of this compound on confirmed praziquantel-resistant tapeworm strains are limited, clinical case reports and general efficacy studies provide valuable insights. The data suggests that cross-resistance is a significant concern.

DrugTapeworm SpeciesStrain StatusDosageEfficacy (% Worm Reduction)Citation
This compound Dipylidium caninumPraziquantel-Resistant (Clinical Cases)5.5 mg/kg (oral, single and repeated doses)Ineffective in clearing infection[1]
Dipylidium caninumPraziquantel-Resistant (Clinical Cases)Not specifiedIneffective in clearing infection[2][3]
Echinococcus granulosusNot Specified (Experimental Infection)2.5 mg/kg (oral)>96%[4]
Echinococcus granulosusNot Specified (Experimental Infection)5.0 mg/kg (oral)>99.9%[4][5]
Echinococcus granulosusNot Specified (Experimental Infection)7.5 mg/kg (oral)>99.99%[4][5]
Taenia pisiformisNot Specified (Experimental Infection)1.0 mg/kg (oral)100%[6]
Dipylidium caninumNot Specified (Experimental Infection)2.5 mg/kg (oral)100%[6]
Praziquantel Dipylidium caninumResistant (Clinical Cases)Multiple increased dosesIneffective in clearing infection[1]
Taenia spp.Susceptible5-10 mg/kg (oral, single dose)High (historically ~100%)[7][8]
Echinococcus granulosusSusceptible (immature)5 mg/kg (injectable or tablet)100%[9]

Experimental Protocols

The evaluation of anthelmintic efficacy against tapeworms involves both in vivo and in vitro methodologies.

In Vivo Efficacy Assessment: Controlled Efficacy Studies

This method provides the most definitive measure of a drug's ability to eliminate tapeworms from the host.

  • Animal Infection: Laboratory animals (e.g., dogs, cats, rodents) are experimentally infected with a known number of tapeworm larvae (e.g., protoscoleces of Echinococcus granulosus or cysticercoids of Dipylidium caninum).

  • Pre-patent Period: A sufficient period is allowed for the larvae to mature into adult tapeworms in the host's intestine.

  • Treatment Administration: Animals are divided into treatment and control groups. The treatment group receives the test compound (e.g., this compound) at a specified dosage, while the control group receives a placebo.

  • Worm Recovery and Counting: After a set period post-treatment, all animals are euthanized, and their small intestines are carefully examined. The number of remaining tapeworms (scolices) in both treated and control animals is counted.

  • Efficacy Calculation: The percentage efficacy is calculated using the formula: ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) x 100.

In Vitro Efficacy Assessment: Adult Motility Assay

This assay provides a rapid screening method to assess the direct effect of a compound on adult tapeworms.

  • Worm Collection: Adult tapeworms are collected from the intestines of freshly euthanized infected animals.

  • Washing and Incubation: The worms are thoroughly washed in a suitable physiological saline solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (e.g., 37°C).

  • Drug Exposure: Individual or small groups of worms are placed in petri dishes or multi-well plates containing the culture medium with varying concentrations of the test drug. A control group with no drug is also maintained.

  • Motility Observation: The motility of the worms is observed at regular intervals. The time to paralysis or death is recorded. Death is often confirmed by a lack of movement upon gentle prodding.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both praziquantel and this compound is believed to involve the disruption of calcium ion homeostasis in the tapeworm.

G cluster_drug Anthelmintic Drug cluster_parasite Tapeworm Tegument cluster_effect Physiological Effect PZQ Praziquantel / this compound Ca_channel Voltage-gated Calcium Channels PZQ->Ca_channel Binds to and disrupts Ca_influx Rapid Influx of Ca2+ Ca_channel->Ca_influx Leads to Contraction Tetanic Muscle Contraction Ca_influx->Contraction Vacuolization Tegumental Vacuolization Ca_influx->Vacuolization Paralysis Paralysis Contraction->Paralysis Death Expulsion / Digestion Paralysis->Death Vacuolization->Death Increased host digestive enzyme access

Caption: Proposed mechanism of action for praziquantel and this compound in tapeworms.

The emergence of resistance to praziquantel is thought to be multifactorial.

G cluster_mechanisms Potential Resistance Mechanisms PZQ_R Praziquantel Resistance Target_mod Alteration of Voltage-gated Calcium Channels PZQ_R->Target_mod Efflux Increased Drug Efflux PZQ_R->Efflux Metabolism Enhanced Drug Metabolism PZQ_R->Metabolism

Caption: Hypothesized mechanisms of praziquantel resistance in tapeworms.

Experimental Workflow: Comparative Efficacy Study

The following diagram outlines a logical workflow for a comparative study evaluating the efficacy of this compound against a praziquantel-resistant tapeworm strain.

G start Start isolate Isolate Praziquantel-Resistant Tapeworm Strain start->isolate infect_groups Infect Experimental Animal Groups isolate->infect_groups group_pzq Group 1: Praziquantel Treatment infect_groups->group_pzq group_epsi Group 2: This compound Treatment infect_groups->group_epsi group_control Group 3: Placebo Control infect_groups->group_control necropsy Necropsy and Worm Burden Count group_pzq->necropsy group_epsi->necropsy group_control->necropsy analysis Statistical Analysis of Efficacy necropsy->analysis end End analysis->end

Caption: Workflow for an in vivo comparative efficacy study.

References

Safety Operating Guide

Safe Handling and Disposal of Epsiprantel in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Epsiprantel. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is crucial to minimize exposure. The Safety Data Sheet (SDS) for Cestex® (a brand name for this compound) indicates that while general ventilation is typically sufficient, appropriate protective equipment should be worn, especially during tasks that may generate dust or in the event of a spill.[1]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesShould be worn at all times when handling this compound containers, weighing the substance, or cleaning contaminated surfaces.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo be worn to prevent eye contact with this compound dust.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities of this compound or when there is a potential for aerosolization of the powder. A dust mask may be sufficient for small-scale handling in a well-ventilated area.
Protective Clothing Laboratory coatA lab coat should be worn to protect personal clothing from contamination.[2]

Exposure Limits

This compound has an established Zoetis Occupational Exposure Band (OEB) to guide exposure control.

CompoundOccupational Exposure Band (OEB)Exposure Control Range
This compoundOEB 2100 µg/m³ to < 1000 µg/m³

Source: Cestex® Tablets Safety Data Sheet[1]

It is imperative to maintain workplace air contamination levels below these specified limits.

Operational Plan for Handling this compound

This section details a step-by-step process for the safe handling of this compound in a laboratory setting.

3.1. Pre-Operational Checks

  • Verify Availability of Safety Equipment: Ensure that all necessary PPE is readily available and in good condition.

  • Check Ventilation: Confirm that the laboratory's general ventilation is operational. If handling larger quantities or performing tasks that could generate significant dust, ensure a chemical fume hood or other local exhaust ventilation is available and functioning correctly.

  • Prepare a Clean Workspace: Designate a specific area for handling this compound. The workspace should be clean and free of unnecessary clutter to facilitate easy cleanup in case of a spill.

  • Assemble Materials: Gather all necessary equipment, such as a calibrated analytical balance, weighing paper or boats, spatulas, and appropriate containers for the prepared formulations.

3.2. Handling and Weighing Procedure

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves before handling the this compound container.

  • Minimize Dust Generation: Handle the solid this compound with care to avoid creating dust. When transferring the powder, do so slowly and close to the receiving container.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound onto the weighing paper.

    • If any powder is spilled on the balance, clean it immediately with a soft brush or a damp cloth, followed by a dry one.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and accidental spills.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid inhaling any dust generated during handling.[1]

3.3. Post-Handling and Cleanup

  • Clean Equipment: Thoroughly clean all spatulas, glassware, and other equipment that came into contact with this compound.

  • Decontaminate Workspace: Wipe down the work surface with an appropriate cleaning agent.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous pharmaceutical, specific procedures should be followed.

4.1. Waste Segregation

  • This compound Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, sealed container for non-hazardous pharmaceutical waste.[4]

  • Contaminated Materials: Items such as used gloves, weighing papers, and disposable lab coats that have come into contact with this compound should be placed in a separate, sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty this compound containers should be triple-rinsed (if appropriate for the container type) before being discarded or recycled, in accordance with institutional policies.

4.2. Disposal Method

  • Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[3][5] Do not dispose of solid this compound in the regular trash or flush it down the drain.

  • Engage a Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office should be consulted to arrange for the pickup and disposal of the collected pharmaceutical waste through a certified vendor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Epsiprantel_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal A Verify Safety Equipment B Check Ventilation A->B C Prepare Workspace B->C D Don PPE C->D E Weigh this compound D->E F Seal Container E->F G Clean Equipment & Workspace F->G H Remove PPE G->H I Wash Hands H->I J Segregate Waste I->J K Store in Labeled Container J->K L Arrange for Incineration K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.